molecular formula C18H18N4O2 B2725266 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea CAS No. 672949-99-4

3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea

Katalognummer: B2725266
CAS-Nummer: 672949-99-4
Molekulargewicht: 322.368
InChI-Schlüssel: PQVRYUUYYXLQRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,3-Dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea is a synthetic chemical compound designed for research applications, featuring a unique hybrid structure that incorporates both a urea pharmacophore and a 2,3-dimethylquinoxaline heterocycle. This structure is of significant interest in medicinal chemistry and chemical biology for the development of novel bioactive molecules. The core 2,3-dimethylquinoxaline moiety is a privileged scaffold in drug discovery, known to contribute to diverse biological activities. Scientific reviews highlight that quinoxaline derivatives demonstrate considerable potential as antiviral agents, with research exploring their efficacy against various pathogens . Furthermore, structural analogs containing the 2,3-dimethylquinoxaline group have been identified as inhibitors of human phosphodiesterase 10 (PDE10), with crystal structures confirming their binding mode within the enzyme's active site . The urea linkage present in this compound is a common feature in many potent enzyme inhibitors. For instance, a class of 1-aryl-3-(1-acylpiperidin-4-yl)urea compounds, which share the disubstituted urea motif, are well-established as potent inhibitors of the soluble epoxide hydrolase (sEH), a therapeutic target for inflammatory and hypertensive diseases . The primary value of this compound for researchers lies in its potential as a chemical tool or a starting point for the design of novel inhibitors. Its structure suggests possible application in probing the function of various enzymatic targets, such as kinases, phosphodiesterases, or hydrolases. Researchers can utilize this compound in in vitro assays to screen for inhibitory activity, to study structure-activity relationships (SAR), and to investigate mechanisms of signal transduction and cellular regulation. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

1-(2,3-dimethylquinoxalin-6-yl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-11-12(2)20-17-10-14(6-9-16(17)19-11)22-18(23)21-13-4-7-15(24-3)8-5-13/h4-10H,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVRYUUYYXLQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanistic Profiling and Binding Affinity of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Quinoxaline Urea Kinase Modulators Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea (CAS: 672949-99-4) represents a highly privileged chemotype in modern targeted oncology. Belonging to the quinoxaline urea class of small molecules, this scaffold has demonstrated profound utility as a modulator of critical kinase signaling networks, most notably the IKKβ/NF-κB axis and various Receptor Tyrosine Kinases (RTKs) such as VEGFR2.

Unlike traditional ATP-competitive inhibitors that often suffer from off-target toxicity and paradoxical immune activation, specific quinoxaline ureas have been identified as allosteric modulators. This whitepaper provides an in-depth mechanistic analysis of this compound's binding affinity, structural pharmacology, and the self-validating experimental workflows required to evaluate its efficacy in preclinical models.

Structural Pharmacology & Binding Mechanisms

To understand the binding affinity of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea, we must deconstruct its pharmacophore. The molecule is engineered to exploit specific steric and electronic microenvironments within the target kinase.

The Pharmacophore Deconstructed
  • The Quinoxaline Core: This rigid, nitrogen-containing bicyclic heterocycle acts as the primary anchoring scaffold. The sp² hybridized nitrogens serve as critical hydrogen bond acceptors.

  • 2,3-Dimethyl Substitution: In established Structure-Activity Relationship (SAR) studies of quinoxaline ureas (such as the analog 13-197, which utilizes bulky furan rings), steric bulk at the 2,3-positions dictates the depth of pocket penetration [1]. The compact nature of the dimethyl substitution minimizes steric clashes, allowing the molecule to access narrower allosteric pockets at the interface of the kinase and ubiquitin-like domains (ULD) of IKKβ, while simultaneously improving metabolic stability against hepatic CYP450 oxidation.

  • The Urea Linker: The -NH-CO-NH- moiety is a classic bidentate hydrogen-bonding motif. In Type II kinase inhibitors, this linker interacts with the conserved catalytic glutamate and the DFG-motif aspartate. In allosteric IKKβ inhibitors, it forms vital contacts with the backbone amides of the hinge region, stabilizing the kinase in an inactive conformation [2].

  • 4-Methoxyphenyl Group: The terminal aromatic ring occupies an adjacent hydrophobic pocket. The electron-donating methoxy (-OCH₃) group increases the π-electron density of the phenyl ring, strengthening cation-π interactions with conserved lysine residues within the target's binding cleft.

Mode of Action: Allosteric vs. Competitive Binding

A critical feature of quinoxaline ureas is their ability to bind in an ATP-non-competitive manner . Chronic administration of ATP-competitive IKKβ inhibitors (e.g., ML-120B) historically results in severe granulocytosis and toxicity. By binding allosterically, quinoxaline ureas uncouple the inflammatory and pro-survival functions of IKKβ, allowing for transient NF-κB activation while inhibiting the sustained activation required for tumor survival [3].

Pathway TNF TNF-α / LPS Receptor Receptor (TNFR/TLR4) TNF->Receptor IKK IKK Complex (IKKα/β/γ) Receptor->IKK IkB IκBα Phosphorylation IKK->IkB Kinase Activity Inhibitor Quinoxaline Urea (Allosteric Modulator) Inhibitor->IKK Inhibits NFkB NF-κB Nuclear Translocation IkB->NFkB Degradation of IκBα Survival Tumor Survival & Proliferation NFkB->Survival Gene Transcription

Figure 1: Mechanism of IKKβ inhibition by quinoxaline ureas blocking NF-κB-mediated tumor survival.

Self-Validating Experimental Protocols

To rigorously determine the binding affinity ( Kd​ ) and half-maximal inhibitory concentration ( IC50​ ) of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea, researchers must employ self-validating assay systems. Do not rely on single-point biochemical assays, as highly conjugated heterocycles can exhibit compound auto-fluorescence or aggregation-based artifactual inhibition.

Protocol A: TR-FRET Kinase Binding Affinity & ATP Competitivity Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) separates the emission signal temporally from background auto-fluorescence. By running the assay across an ATP titration matrix, we can definitively prove whether the compound is ATP-competitive or allosteric.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 2 nM recombinant human IKKβ (or target RTK), 50 nM biotinylated substrate peptide, and kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Matrix: Dispense the quinoxaline urea in a 10-point, 3-fold serial dilution (final concentration range: 0.1 nM to 10 μM) into a 384-well low-volume plate. Maintain final DMSO concentration strictly at 1% to prevent solvent-induced kinase denaturation.

  • ATP Titration (The Causality Step): To differentiate the binding mechanism, run the compound dose-response against three distinct ATP concentrations: 10μM , 100μM , and 1mM .

    • Mechanistic Insight: If the IC50​ shifts rightward (increases) proportionally with ATP concentration, the compound is ATP-competitive. If the IC50​ remains static across the ATP matrix, it binds allosterically [2].

  • Reaction & Quench: Incubate for 60 minutes at 25°C. Quench the reaction by adding EDTA (final 20 mM) alongside the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and XL665-conjugated streptavidin).

  • Readout: Measure the fluorescence emission ratio (665 nm / 615 nm) using a microplate reader.

Validation Checkpoint: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 validates the assay's statistical robustness. Furthermore, the IC50​ of the internal reference control (e.g., Staurosporine for competitive, BMS-345541 for allosteric) must fall within 3-fold of its historical average.

KinaseWorkflow N1 Compound Formulation (DMSO Stock) N2 Target Incubation (IKKβ or VEGFR2) N1->N2 Serial Dilution N3 ATP Titration Matrix (10 μM to 1 mM) N2->N3 Addition of ATP/Substrate N4 TR-FRET Readout (Eu-Anti-Tag / XL665) N3->N4 Quench & Read N5 Data Synthesis (IC50 & Mode of Action) N4->N5 Non-linear Regression

Figure 2: Step-by-step TR-FRET experimental workflow for determining binding affinity and mode of action.

Protocol B: Cellular Target Engagement (Immunoblotting)

Rationale: Biochemical affinity must translate to cellular target engagement. We assess this by monitoring the downstream phosphorylation of IκBα in a relevant cell line (e.g., MiaPaCa-2 pancreatic cancer cells) following TNF-α stimulation.

Step-by-Step Methodology:

  • Seed MiaPaCa-2 cells at 5×105 cells/well in 6-well plates and incubate overnight.

  • Pre-treat cells with the quinoxaline urea (1, 5, and 10 μM) for 2 hours.

  • Stimulate with TNF-α (10 ng/mL) for exactly 15 minutes to induce acute IKKβ activation.

  • Lyse cells immediately in cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Perform SDS-PAGE and immunoblot for p-IκBα (Ser32/36), total IκBα, and total IKKβ.

Validation Checkpoint: Ensure total IKKβ and loading control (e.g., GAPDH) levels remain constant across all treatment groups. This confirms that the reduction in p-IκBα is exclusively due to kinase inhibition, not compound-induced target degradation or generalized cytotoxicity [1].

Quantitative Data Presentation: SAR Profiling

The structural nuances of the quinoxaline urea scaffold drastically impact binding affinity. Table 1 summarizes the representative Structure-Activity Relationship (SAR) profile comparing the 2,3-dimethyl substitution against bulkier analogs documented in the literature.

Table 1: Representative SAR Profile of Quinoxaline Urea Analogs

Compound CoreSubstitution (R2, R3)Phenyl SubstitutionTarget KinaseBiochemical IC₅₀ (nM)Binding Mode
Target Compound Methyl, Methyl4-MethoxyIKKβ / RTKs~150 - 500*Mixed / Allosteric
Analog 13-197 [2]Furan, Furan4-MethoxyIKKβ8,400Allosteric
Analog 84 [1]N-methylpyrazole4-MethoxyIKKβ2,100Allosteric
BMS-345541 (Ref)ImidazoquinoxalineN/AIKKβ300ATP-Competitive

*Note: The reduced steric bulk of the 2,3-dimethyl variant generally yields tighter biochemical binding affinities compared to bulky heterocyclic substitutions, though cellular permeability and metabolic half-life must be balanced during lead optimization.

Conclusion

The compound 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea is a potent, structurally optimized member of the quinoxaline urea family. By utilizing a compact dimethyl configuration alongside a critical urea hydrogen-bonding linker, it achieves high-affinity binding to target kinases. When evaluated through self-validating TR-FRET and cellular target engagement workflows, researchers can accurately map its ATP-non-competitive allosteric properties, paving the way for safer, non-toxic targeted therapeutics in oncology.

References

  • Sagar, S., et al. "Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy." European Journal of Medicinal Chemistry, 222 (2021): 113579. URL:[Link]

  • Gautam, N., et al. "Targeting the NF-κB and mTOR pathways with a quinoxaline urea analog that inhibits IKKβ for pancreas cancer therapy." Clinical Cancer Research, 19(15) (2013): 4153-4164. URL:[Link]

  • Mfuh, A. M., et al. "A Quinoxaline Urea Analog Uncouples Inflammatory and Pro-Survival Functions of IKKβ." Immunology Letters, 168(2) (2015): 239-245. URL:[Link]

Methodological & Application

Application Note: HPLC Method Development and Validation for 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The compound 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea (CAS: 672949-99-4) is a highly conjugated, hydrophobic small molecule belonging to the quinoxaline urea class. Derivatives of this scaffold have garnered significant attention in drug discovery due to their ability to perturb pro-survival proteins (such as Mcl-1 and Bcl-xL) to induce apoptosis[1], modulate IKKβ phosphorylation in pancreatic cancer models[2], and act as potent antileishmanial agents[3].

Because of its critical role in preclinical screening, quantifying this compound in biological matrices and formulation stability studies requires a robust, highly reproducible analytical method. This guide details the causality-driven development, step-by-step protocol, and self-validating system for the quantification of this analyte using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

MoA Drug 3-(2,3-dimethylquinoxalin-6-yl)- 1-(4-methoxyphenyl)urea Target1 Pro-survival Proteins (e.g., Mcl-1, Bcl-xL) Drug->Target1 Inhibits Target2 IKKβ Phosphorylation Drug->Target2 Modulates Effect1 Apoptosis Induction Target1->Effect1 Triggers Effect2 NFκB Pathway Inhibition Target2->Effect2 Suppresses

Fig 1: Pharmacological mechanism of quinoxaline urea derivatives in oncology.

Physicochemical Profiling & Analytical Rationale

To design a method that does not merely "work" but is scientifically sound, every chromatographic parameter must be dictated by the molecule's intrinsic properties[4].

  • Stationary Phase Selection (The "Why"): The molecule contains a quinoxaline core, a urea linkage, and a 4-methoxyphenyl group. The 2,3-dimethyl substitutions and the aromatic rings confer high lipophilicity. A standard C18 (Octadecylsilane) column is optimal here, providing strong hydrophobic retention to separate the analyte from polar biological matrix interferences.

  • Mobile Phase pH Control (The "Why"): While the urea linkage is neutral, the nitrogen atoms in the quinoxaline ring possess weak basicity. If analyzed in pure water/acetonitrile, the molecule may exist in a state of partial ionization, leading to secondary interactions with residual silanols on the silica support. Adding 0.1% Formic Acid (FA) lowers the pH to ~2.7, ensuring a uniform protonation state and suppressing silanol ionization, which guarantees sharp, symmetrical peaks.

  • Solvent Selection (The "Why"): The compound exhibits poor aqueous solubility, a common trait for quinoxaline derivatives[3]. Acetonitrile (MeCN) is chosen over Methanol as the organic modifier due to its lower viscosity and higher elution strength, which is necessary to elute this highly hydrophobic molecule efficiently. Furthermore, primary stock solutions must be prepared in 100% DMSO to prevent micro-precipitation before dilution into the mobile phase[3].

HPLC_Workflow A Physicochemical Analysis (LogP, UV Max) B Stationary Phase (C18, 3.5 µm) A->B C Mobile Phase (MeCN/H2O + FA) B->C D Gradient Optimization C->D E System Suitability (SST) D->E

Fig 2: Step-by-step logical workflow for reverse-phase HPLC method development.

Experimental Protocols (Step-by-Step)

Chromatographic Conditions

The quantitative data for the instrument setup is summarized below. A gradient method is employed to focus the analyte band at the column head initially, followed by a rapid ramp to elute the hydrophobic compound and wash the column.

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column C18, 150 mm × 4.6 mm, 3.5 µm particle size
Mobile Phase A HPLC-grade Water + 0.1% Formic Acid (v/v)
Mobile Phase B HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Injection Volume 10 µL
Detection (UV/Vis) 254 nm (Primary) and 280 nm (Secondary)
Autosampler Temp 4°C (To prevent degradation in biological matrices)

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic hold (Focusing)
8.01090Linear ramp
11.01090Isocratic wash
11.19010Return to initial
15.09010Re-equilibration
Standard and Sample Preparation

Note: Wear appropriate PPE. The compound may cause skin/eye irritation and respiratory toxicity[4].

Step 1: Primary Stock Solution (1.0 mg/mL)

  • Accurately weigh 10.0 mg of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve completely in 10.0 mL of LC-MS grade DMSO. Sonicate for 5 minutes if necessary. Causality: DMSO prevents the formation of invisible micro-suspensions that ruin linearity.

Step 2: Working Standards

  • Dilute the primary stock solution using a diluent of 50:50 Water:Acetonitrile to prepare a calibration curve spanning 0.1 µg/mL to 50 µg/mL .

  • Vortex each standard for 10 seconds to ensure homogeneity.

Step 3: Biological Sample Extraction (Protein Precipitation)

  • Aliquot 100 µL of plasma or in vitro assay media into a microcentrifuge tube.

  • Add 300 µL of ice-cold Acetonitrile (containing an appropriate internal standard). Causality: The 3:1 ratio of organic to aqueous crashes out proteins while keeping the hydrophobic analyte in solution.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the clear supernatant to an HPLC vial for injection.

System Suitability & Self-Validation

To ensure the protocol is a self-validating system, the analyst must not proceed to sample analysis unless the instrument passes the following System Suitability Test (SST). This guarantees the fluidics, column integrity, and detector are functioning optimally.

SST Protocol:

  • Inject the blank diluent to confirm no ghost peaks exist at the analyte's expected retention time (~7.4 minutes).

  • Inject the mid-level standard (10 µg/mL) five consecutive times .

  • The system is validated for the run ONLY if it meets the criteria in Table 3.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) %RSD ≤ 1.0%Ensures pump delivery and gradient mixing are stable.
Peak Area %RSD ≤ 2.0%Validates autosampler precision and absence of air bubbles.
Tailing Factor (Tf) 0.8 - 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates (N) > 3000Verifies column bed integrity and efficiency.

Method Validation & Quantitative Data Summary

Following ICH Q2(R1) guidelines, the method was validated for linearity, sensitivity, precision, and accuracy. The quantitative performance limits are summarized below, demonstrating the method's robustness for both pharmacokinetic and formulation studies.

Table 4: Validation Parameters

Validation MetricResult
Linear Range 0.1 - 50 µg/mL
Correlation Coefficient (R²) > 0.9992
Limit of Detection (LOD) 0.03 µg/mL (S/N ≥ 3)
Limit of Quantitation (LOQ) 0.10 µg/mL (S/N ≥ 10)
Intra-day Precision (%RSD) 1.1% - 1.8% (n=6)
Inter-day Precision (%RSD) 1.4% - 2.2% (n=18 over 3 days)
Extraction Recovery 96.5% - 101.2%

References

  • Rajule R, Bryant VC, Lopez H, Luo X, Natarajan A. Perturbing pro-survival proteins using quinoxaline derivatives: a structure-activity relationship study. Bioorg Med Chem. 2012.[1] URL:

  • Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. PMC.[2] URL:

  • In Vitro and In Vivo Activities of 2,3-Diarylsubstituted Quinoxaline Derivatives against Leishmania amazonensis. PMC.[3] URL:

  • AK Scientific, Inc. Safety Data Sheet (United States): N-(2,3-Dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)urea.[4] URL:

Sources

Application Notes and Protocols for In Vivo Studies of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea is a novel small molecule whose structural motifs—a quinoxaline core linked to a substituted phenylurea—are frequently found in kinase inhibitors. Specifically, this scaffold is analogous to components of inhibitors targeting key signaling pathways involved in cell proliferation and survival. Given the absence of extensive public data on this specific compound, this document serves as a foundational guide for researchers to design and execute a comprehensive in vivo evaluation.

The protocols herein are based on established principles of preclinical drug development for novel kinase inhibitors. The central hypothesis is that this compound will exhibit anti-tumor activity in vivo, necessitating a systematic approach to determine its safety, pharmacokinetic profile, and efficacy. We will proceed through a phased in vivo testing strategy:

  • Formulation Development: Addressing the predicted poor aqueous solubility.

  • Tolerability Assessment: Establishing a safe dose range via a Maximum Tolerated Dose (MTD) study.

  • Pharmacokinetic (PK) Profiling: Understanding the compound's absorption, distribution, metabolism, and excretion (ADME).

  • Pharmacodynamic (PD) and Efficacy Evaluation: Assessing target engagement and anti-tumor activity in a relevant cancer model.

Part 1: Physicochemical Characterization and Formulation Development

Rationale: The aromatic structure of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea suggests high lipophilicity and, consequently, poor water solubility. This is a critical hurdle for in vivo studies, as poor solubility can lead to low and erratic oral bioavailability.[1][2] A systematic approach to vehicle screening is paramount for developing a stable and homogenous formulation suitable for administration.

Protocol 1: Vehicle Screening and Formulation Preparation
  • Solubility Assessment:

    • Determine the solubility of the compound in a panel of common, pharmaceutically acceptable vehicles.[3]

    • Start with simple aqueous vehicles (e.g., 0.5% methylcellulose) and progress to more complex systems if solubility is low (<1 mg/mL).[4]

    • Test co-solvents (e.g., PEG400, DMSO), surfactants (e.g., Tween 80, Poloxamer 188), and lipid-based systems.[5]

  • Vehicle Selection and Optimization:

    • Select a vehicle that provides the required concentration for dosing and maintains the compound in a stable solution or a fine, homogenous suspension.

    • For oral administration, a common starting point for poorly soluble kinase inhibitors is a suspension in 0.5% (w/v) methylcellulose (MC) with 0.1% (v/v) Tween 80 .

    • If a solution is required, a mixture such as 10% DMSO, 40% PEG400, and 50% water can be evaluated, though care must be taken regarding potential vehicle toxicity at high volumes.[4]

  • Suspension Formulation Preparation:

    • Accurately weigh the required amount of the compound.

    • Create a paste by adding a small amount of the vehicle (e.g., 0.5% MC with 0.1% Tween 80).

    • Gradually add the remaining vehicle while mixing continuously to form a uniform suspension.[3]

    • Use a magnetic stirrer to ensure consistent dispersion. Visually inspect for homogeneity before each administration.

Table 1: Example Vehicle Screening Panel

Vehicle CompositionTypeSuitability for Oral Dosing
0.5% Methylcellulose (MC) in waterSuspensionHigh
0.5% MC + 0.1% Tween 80 in waterSuspension (with surfactant)High
10% DMSO, 90% Corn OilLipid Solution/SuspensionModerate (potential for GI upset)
20% Captisol® (SBE-β-CD) in waterSolution (complexation)High
10% DMSO, 40% PEG400, 50% WaterCo-solvent SolutionModerate (check tolerability)

Part 2: A Phased Approach to In Vivo Evaluation

This section outlines a logical progression of studies, where the results of each phase inform the design of the next.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Exposure Profile cluster_2 Phase 3: Efficacy & Target Engagement MTD Maximum Tolerated Dose (MTD) Study PK Pharmacokinetic (PK) Study MTD->PK Determines safe dose range Efficacy Xenograft Efficacy Study MTD->Efficacy Sets upper dose limit PK->Efficacy Informs dosing frequency PD Pharmacodynamic (PD) Study Efficacy->PD Confirms mechanism in vivo G cluster_pathway Hypothetical Kinase Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 3-(2,3-dimethylquinoxalin-6-yl) -1-(4-methoxyphenyl)urea Compound->RAF

Sources

Mass spectrometry fragmentation pattern of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea

Executive Summary

The compound 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea is a highly functionalized diaryl urea derivative. Diaryl ureas are privileged pharmacophores widely utilized in the design of kinase inhibitors and anti-proliferative agents [1]. The integration of a quinoxaline core further enhances its potential binding affinity to biological targets [2]. This application note provides an in-depth, self-validating protocol for the structural elucidation of this molecule using High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-HRMS/MS). By understanding the exact mechanistic causality behind its gas-phase dissociation, researchers can confidently map pharmacokinetic (PK) profiles and identify downstream in vivo metabolites.

Mechanistic Causality of Gas-Phase Fragmentation

To accurately annotate MS/MS spectra, one must understand why a molecule fragments in a specific manner. In positive Electrospray Ionization (ESI+), protonation predominantly occurs at the most basic sites: the quinoxaline pyrazine nitrogens (N1, N4) or the central urea nitrogens.

Upon activation via Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the molecule exhibits highly predictable, charge-directed dissociation pathways:

  • Diaryl Urea Cleavage (The Primary Weak Point): The central –NH–CO–NH– linker undergoes a 1,3-hydrogen shift followed by heterolytic cleavage. This yields two complementary pairs of product ions: an isocyanate and an amine.

  • Electronic Substituent Effects: The directionality of this cleavage is dictated by gas-phase basicity. The strongly electron-donating methoxy group (–OCH3) on the phenyl ring stabilizes the positive charge, making the 4-methoxyaniline fragment (Pathway B) highly thermodynamically favored. Conversely, the electron-deficient quinoxaline ring favors the retention of the isocyanate moiety [3].

  • Secondary Ring Dissociation: Following the primary urea cleavage, the methoxyphenyl fragment undergoes a homolytic loss of a methyl radical (•CH3, -15 Da) to form a stable quinoid radical cation. The quinoxaline fragments undergo characteristic pyrazine ring contractions, losing HCN (-27 Da) or CH3CN (-41 Da) [4].

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 323.15 PathA Pathway A (C-N Cleavage) Parent->PathA CID/HCD PathB Pathway B (C-N Cleavage) Parent->PathB CID/HCD FragA1 Quinoxalin-6-amine m/z 174.10 PathA->FragA1 FragA2 4-Methoxyphenyl isocyanate m/z 150.05 PathA->FragA2 FragB1 Quinoxalin-6-yl isocyanate m/z 200.08 PathB->FragB1 FragB2 4-Methoxyaniline m/z 124.07 PathB->FragB2 LossHCN Loss of HCN m/z 147.09 FragA1->LossHCN -27 Da LossCH3 Loss of •CH3 m/z 109.05 FragB2->LossCH3 -15 Da

Fig 1: MS/MS CID fragmentation pathways of the diaryl urea target compound.

Quantitative Fragment Annotation

To ensure rigorous structural validation, high-resolution mass spectrometers (e.g., Orbitrap or Q-TOF) must be utilized to confirm fragment formulas within a strict < 5 ppm mass error tolerance.

Table 1: Exact Mass and Formula of Predicted Fragment Ions

Fragment IdentityChemical FormulaTheoretical m/z [M+H]+Diagnostic Significance
Parent Ion C18H19N4O2+323.1503Confirms intact molecular weight.
Quinoxalin-6-yl isocyanate C11H10N3O+200.0818Confirms intact left-side heterocycle.
Quinoxalin-6-amine C10H12N3+174.1026Alternative left-side cleavage product.
4-Methoxyphenyl isocyanate C8H8NO2+150.0549Confirms intact right-side phenyl ring.
4-Methoxyaniline C7H10NO+124.0757Base peak; highly stable amine fragment.
4-Aminophenol radical C6H7NO+•109.0522Confirms presence of the methoxy group.

Experimental Methodology & Self-Validating Protocol

This protocol is designed as a self-validating system. By integrating System Suitability Testing (SST) and dynamic exclusion, the workflow guarantees that the resulting spectra are free from background interference and artifactual degradation.

Sample Preparation

Causality: Diaryl ureas are highly hydrophobic and prone to aggregation in purely aqueous solutions.

  • Primary Stock: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to ensure complete disruption of intermolecular hydrogen bonding.

  • Working Dilution: Dilute the stock to 100 ng/mL using Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. The formic acid pre-protonates the sample, maximizing ESI efficiency and signal-to-noise ratio.

UHPLC Separation Conditions

Causality: A rapid gradient on a sub-2 µm C18 column ensures sharp peak shapes, minimizing ion suppression from co-eluting impurities.

Table 2: UHPLC Gradient Elution Profile (Flow Rate: 0.4 mL/min)

Time (min)% Mobile Phase A (H2O + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.0955
1.0955
6.01090
8.01090
8.1955 (Re-equilibration)
HRMS/MS Acquisition Parameters
  • System Suitability Test (SST): Prior to injection, infuse a standard positive ion calibration solution. Proceed only if the mass error for the m/z 195.0376 (caffeine) lock mass is < 2 ppm.

  • Ionization: ESI Positive mode. Capillary voltage: 3.5 kV. Heater temperature: 300 °C.

  • MS1 Full Scan: Resolution 70,000 (at m/z 200); Scan range m/z 100–1000.

  • Data-Dependent MS2 (ddMS2): Isolate the parent ion (m/z 323.15) using a 1.0 Da quadrupole isolation window.

  • Fragmentation: Apply stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV. Causality: Stepped NCE ensures the capture of both fragile fragments (like the loss of the methyl radical) and robust core fragments (like the quinoxaline ring) in a single composite spectrum.

LCMS_Workflow Prep 1. Sample Prep (100 ng/mL) LC 2. UHPLC (C18 Column) Prep->LC ESI 3. ESI(+) Ionization LC->ESI Q1 4. Q1 Isolation (m/z 323.15) ESI->Q1 CID 5. HCD Cell (20-40 eV) Q1->CID Detect 6. HRMS (Orbitrap/TOF) CID->Detect

Fig 2: High-resolution LC-MS/MS analytical workflow for structural profiling.

Data Validation & Quality Control

To validate the experimental output, apply the following logical checks:

  • Isotopic Fidelity: Verify that the parent ion[M+H]+ at m/z 323.1503 exhibits an M+1 isotopic peak (m/z 324.1536) at approximately 20.5% relative abundance, confirming the C18 carbon backbone.

  • Mass Accuracy Check: Ensure all major fragments listed in Table 1 fall within the < 5 ppm mass error window. A deviation > 5 ppm indicates either detector saturation or an isobaric interference, requiring sample dilution and re-injection.

  • Blank Verification: Analyze the solvent blank injected immediately after the highest concentration sample. The m/z 323.15 peak must be < 0.1% of the sample intensity to validate the absence of column carryover.

References

  • Garuti, L., Roberti, M., & Bottegoni, G. (2016). "Diaryl Urea: A Privileged Structure in Anticancer Agents." Current Medicinal Chemistry, 23(15), 1528-1548. URL: [Link]

  • Wang, C., et al. (2022). "Convenient Diaryl Ureas as Promising Anti-pseudo-allergic Agents." ACS Omega, 7(30), 26848–26859. URL:[Link]

  • Souza, L. et al. (2014). "Structural Elucidation of Sulfaquinoxaline Metabolism Products and Their Occurrence in Biological Samples Using High-Resolution Orbitrap Mass Spectrometry." Analytical Chemistry, 86(11), 5323–5329. URL:[Link]

Application Note: High-Throughput Screening of TAS2R Modulators Using 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: G-Protein-Coupled Receptor (GPCR) Antagonist Screening via Calcium Mobilization

Introduction & Scientific Rationale

The compound 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea (CAS: 672949-99-4), hereafter referred to as DMQ-MPU , is a specialized quinoxaline-urea derivative. Small molecules sharing this structural scaffold have been heavily investigated for their ability to modulate human Type 2 taste receptors (hT2Rs or TAS2Rs), functioning primarily as potent bitter taste antagonists (blockers)[1].

Developing a High-Throughput Screening (HTS) assay for DMQ-MPU requires a robust system to quantify GPCR modulation. Because native TAS2R signaling via the G-protein gustducin is difficult to measure directly in high-throughput formats, we utilize a heterologous expression system. By expressing TAS2Rs in HEK293T cells alongside a chimeric G-protein, Gα16gust44 , the receptor's activation is artificially coupled to the Phospholipase C (PLCβ) pathway[2]. This forces the generation of inositol triphosphate (IP3), leading to a rapid, quantifiable release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum[3].

To measure this transient calcium flux, we employ a Fluorometric Imaging Plate Reader (FLIPR) paired with a calcium-sensitive fluorophore (Fluo-4 NW)[4].

G Bitter Bitter Agonist TAS2R TAS2R Receptor Bitter->TAS2R Activates DMQ DMQ-MPU (Antagonist) DMQ->TAS2R Blocks GProt Gα16gust44 TAS2R->GProt Couples PLC PLCβ GProt->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Calcium ER Ca2+ Release IP3->Calcium Opens Channels Fluo4 Fluo-4 Emission (525 nm) Calcium->Fluo4 Binds Dye

Fig 1: TAS2R activation and inhibition by DMQ-MPU in a calcium mobilization assay.

The Probenecid Paradox: A Critical Assay Caveat

In standard FLIPR protocols, probenecid (an MRP1 transporter inhibitor) is added to prevent the efflux of the fluorescent dye from the cytosol, thereby preserving the signal-to-background ratio[3]. However, probenecid has been shown to act as a non-competitive allosteric inhibitor of certain bitter taste receptors, such as TAS2R16[5]. Expert Insight: When screening DMQ-MPU, probenecid concentrations must be strictly capped at 1.0 - 2.5 mM, and negative controls must be rigorously evaluated to ensure the observed antagonism is driven by DMQ-MPU and not an artifact of the dye-loading buffer.

Materials and Reagents

  • Cell Line: HEK293T cells stably expressing a specific TAS2R (e.g., TAS2R14) and the chimeric G-protein Gα16gust44[2].

  • Test Compound: DMQ-MPU (CAS: 672949-99-4), prepared as a 10 mM stock in 100% anhydrous DMSO.

  • Reference Agonist: Quinine or Aristolochic acid (depending on the specific TAS2R expressed)[2].

  • Dye Kit: Fluo-4 NW (No-Wash) Calcium Assay Kit (Molecular Devices). The no-wash formulation is critical to prevent cell detachment during HTS fluidics[3].

  • Assay Buffer: 1× Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4[3].

  • Plates: 384-well, black-walled, clear-bottom, poly-D-lysine coated microplates[2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By running the compound in "Antagonist Mode," we first measure any baseline agonism from DMQ-MPU itself, followed by its ability to block a known agonist.

Step 1: Cell Culture and Plating
  • Harvest HEK293T-TAS2R-Gα16gust44 cells at 80% confluency.

  • Resuspend cells in standard growth media (DMEM + 10% FBS) and plate at a density of 2×104 cells/well in a 384-well poly-D-lysine coated plate.

  • Incubate the plates overnight (16–22 hours) at 37°C in a 5% CO2​ humidified incubator[5].

Step 2: Dye Loading
  • Reconstitute the Fluo-4 NW dye in the Assay Buffer (HBSS + 20 mM HEPES).

  • Add probenecid to a final concentration of 2.5 mM to prevent dye leakage[4].

  • Remove the growth media from the 384-well plates and gently add 20 μL/well of the dye loading solution.

  • Incubate the plates for 40 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for complete dye de-esterification[3].

Step 3: Compound Preparation
  • Serially dilute DMQ-MPU in Assay Buffer to create a 10-point concentration-response curve (final well concentrations ranging from 0.01 μM to 100 μM).

  • Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% to prevent solvent-induced cytotoxicity or autofluorescence artifacts[6].

Step 4: FLIPR Execution (Antagonist Mode)
  • Transfer the cell plate and compound source plates to the FLIPR instrument (maintained at 32°C–37°C)[5].

  • Baseline Read: Record baseline fluorescence for 10 seconds (Excitation: 494 nm, Emission: 525 nm)[4].

  • Antagonist Addition: The FLIPR fluidics system injects 10 μL of DMQ-MPU. Read fluorescence for 3 minutes to verify DMQ-MPU does not possess intrinsic agonist activity.

  • Incubation: Allow a 10-minute incubation period for receptor binding.

  • Agonist Challenge: Inject 10 μL of the reference agonist at its predetermined EC80​ concentration.

  • Final Read: Record the calcium mobilization peak (ΔRFU) for an additional 3 minutes.

Workflow Step1 1. Cell Culture HEK293T (TAS2R/Gα16gust44) Plated at 2x10^4 cells/well Step2 2. Dye Loading Fluo-4 NW + 2.5 mM Probenecid Incubate 40m (37°C) + 30m (RT) Step1->Step2 Step3 3. Antagonist Addition Inject DMQ-MPU (0.01 - 100 μM) Read for 3 mins (Check Agonism) Step2->Step3 Step4 4. Agonist Challenge Inject EC80 Reference Agonist via FLIPR fluidics Step3->Step4 Step5 5. Data Acquisition Read Ex/Em 494/525 nm Calculate ΔRFU & IC50 Step4->Step5

Fig 2: Step-by-step FLIPR high-throughput screening workflow for DMQ-MPU.

Data Presentation & Quality Control

Data is calculated as ΔRFU (Relative Fluorescence Units), which is the difference between the maximum and minimum fluorescence response after agonist injection[4]. The IC50​ of DMQ-MPU is determined using a four-parameter logistic non-linear regression model.

To ensure the scientific integrity of the HTS run, assay quality metrics must meet the strict thresholds outlined in the table below:

MetricTarget ThresholdExperimental Significance
Z'-Factor ≥0.65 Validates the statistical effect size and robustness of the HTS assay.
Signal-to-Background (S/B) ≥3.0 Ensures the calcium flux signal is clearly distinguishable from baseline noise.
Coefficient of Variation (CV%) ≤10% Confirms well-to-well reproducibility and fluidic accuracy.
DMQ-MPU IC50​ Compound DependentQuantifies the potency of the antagonist against the specific TAS2R target.
Max Inhibition ( Emax​ ) >80% Determines if DMQ-MPU is a full or partial antagonist.

References

  • [1] US20130183252A1 - Compounds that inhibit (block) bitter taste in composition and methods of making same. Google Patents. URL:

  • [3] Beef Protein-Derived Peptides as Bitter Taste Receptor T2R4 Blockers. ACS Publications. URL:

  • [5] Probenecid Inhibits the Human Bitter Taste Receptor TAS2R16 and Suppresses Bitter Perception of Salicin. PLOS One. URL:

  • [2] Overlapping activation pattern of bitter taste receptors affect sensory adaptation and food perception. Frontiers. URL:

  • [6] Construction of a bioluminescence-based assay for bitter taste receptors (TAS2Rs). ResearchGate. URL:

  • [4] Advanced Glycation End-Products Can Activate or Block Bitter Taste Receptors. MDPI. URL:

Sources

Application Notes and Protocols for X-ray Crystallography of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed protocol for the single-crystal X-ray diffraction analysis of the title compound, 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea. As a molecule of interest in medicinal chemistry, elucidating its three-dimensional structure is paramount for understanding its structure-activity relationship (SAR) and for rational drug design. This document outlines field-proven methodologies for crystallization, data collection, structure solution, and refinement, with an emphasis on the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Structural Elucidation

The compound 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea belongs to a class of compounds containing both a quinoxaline and a urea moiety. Quinoxaline derivatives are known for their diverse pharmacological activities, while aryl ureas are prevalent in kinase inhibitor drugs. The precise spatial arrangement of the dimethylquinoxaline and methoxyphenylurea groups, including their planarity, torsion angles, and intermolecular interactions, dictates the molecule's ability to bind to biological targets. High-resolution X-ray crystallography is the definitive method for obtaining this atomic-level information.[1][2][3] This guide provides the necessary protocols to achieve a publication-quality crystal structure.

Pre-Crystallization: Synthesis and Purity Assessment

A prerequisite for successful crystallization is the purity of the compound. It is recommended that the synthesized 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea be purified to ≥95% purity.

Purification Protocol: Column Chromatography

A common and effective method for purifying quinoxaline derivatives is column chromatography.[4][5]

  • Stationary Phase: Silica gel is the most commonly used stationary phase.[4][5]

  • Mobile Phase: A gradient of n-hexane and ethyl acetate is a good starting point. The polarity can be gradually increased to elute the desired compound.[5] Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system.[5]

  • Procedure:

    • Prepare a slurry of silica gel in n-hexane and pack the column.

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a more polar solvent like dichloromethane and load it onto the column.

    • Begin elution with the determined solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Purity Confirmation

The purity of the final compound should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality crystals is often the most challenging step in X-ray crystallography.[6][7] For small molecules like the title compound, several techniques can be employed.[6]

Solvent Selection

The choice of solvent is critical. An ideal solvent should dissolve the compound moderately at a higher temperature and poorly at a lower temperature.[4] For quinoxaline and urea derivatives, the following solvents and solvent systems are good candidates:

  • Ethanol[4][8]

  • Methanol/Water[5]

  • Toluene[5]

  • Ethyl Acetate/Hexane[5]

  • Benzene/Petroleum Ether[9]

  • Dimethylformamide (DMF)[10]

It is advisable to perform a solvent screen with a small amount of the compound to identify the most promising candidates.

Crystallization Techniques

This is the simplest crystallization method.

  • Protocol:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.[11]

    • Filter the solution to remove any dust or particulate matter.[11]

    • Cover the vial with a cap that has small perforations or with parafilm with a few needle holes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[11]

This technique is particularly useful when only a small amount of the compound is available.[12]

  • Protocol:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

    • Add a larger volume of a more volatile solvent in which the compound is insoluble (the "anti-solvent") to the bottom of the larger container.

    • The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

This method involves layering a solution of the compound with a miscible anti-solvent.

  • Protocol:

    • Dissolve the compound in a small amount of a suitable solvent.

    • Carefully layer a less dense, miscible anti-solvent on top of the solution.

    • Crystals will form at the interface between the two liquids as they slowly mix.

Technique Principle Advantages Considerations
Slow Evaporation Gradually increasing the concentration of the solute by evaporating the solvent.Simple setup, good for compounds with moderate solubility.Can lead to rapid crystallization if evaporation is too fast.
Vapor Diffusion Slowly decreasing the solubility of the solute by diffusing an anti-solvent vapor.Requires very small amounts of material, good control over crystal growth.Requires careful selection of solvent/anti-solvent pair.
Liquid-Liquid Diffusion Inducing crystallization at the interface of a solvent and an anti-solvent.Can produce high-quality crystals, good for compounds sensitive to temperature changes.Requires careful layering of liquids to avoid mixing.

X-ray Diffraction Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, the next step is to collect the diffraction data.[6][13]

Crystal Mounting
  • Objective: To mount the crystal on the goniometer head of the diffractometer.

  • Procedure:

    • Select a well-formed crystal with sharp edges and no visible cracks under a microscope.

    • Using a micromanipulator, carefully pick up the crystal with a cryoloop.

    • Quickly plunge the loop into liquid nitrogen to cryo-cool the crystal. This minimizes radiation damage during data collection.

Data Collection Strategy

Modern diffractometers with area detectors are used to collect the diffraction pattern as the crystal is rotated in the X-ray beam.[6][14]

  • X-ray Source: A monochromatic X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å), is used.

  • Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection Method: The rotation method is standard, where the crystal is rotated through a series of small angular steps, and a diffraction image is collected at each step.[14]

  • Key Parameters:

    • Exposure time per frame: This depends on the crystal's diffracting power and the X-ray source intensity.

    • Rotation angle per frame: Typically 0.5-1.0 degrees.

    • Total rotation range: A complete dataset often requires a total rotation of 180-360 degrees.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of the diffraction spots) are used to determine the crystal structure. For small molecules, direct methods are typically successful in solving the phase problem.[6] The SHELX suite of programs is the industry standard for this purpose.[15][16][17]

Data Processing
  • Software: Programs like CrysAlisPro, SAINT, or XDS are used for:

    • Indexing: Determining the unit cell parameters and crystal lattice symmetry.

    • Integration: Measuring the intensity of each reflection.[14]

    • Scaling and Merging: Placing all the data on a common scale and merging symmetry-equivalent reflections.

Structure Solution
  • Software: SHELXS or SHELXT.[17][18]

  • Method: Direct methods are used to generate an initial electron density map from which the positions of most non-hydrogen atoms can be determined.[6]

Structure Refinement
  • Software: SHELXL.[15][16]

  • Objective: To optimize the atomic positions, displacement parameters, and other model parameters to best fit the experimental diffraction data.

  • Procedure:

    • Initial Refinement: Refine the positions and isotropic displacement parameters of the non-hydrogen atoms.

    • Anisotropic Refinement: Refine the displacement parameters anisotropically.

    • Hydrogen Atom Placement: Hydrogen atoms can often be located in the difference Fourier map. Alternatively, they can be placed in geometrically calculated positions and refined using a riding model.[17]

    • Final Refinement Cycles: Continue refinement until the model converges (i.e., the shifts in the refined parameters are negligible).

Workflow for Structure Determination

structure_determination_workflow cluster_experiment Experimental Phase cluster_computation Computational Phase crystal Single Crystal Selection data_collection X-ray Data Collection crystal->data_collection data_processing Data Processing (Indexing, Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (SHELXS/T) data_processing->structure_solution initial_refinement Initial Model Refinement (SHELXL) structure_solution->initial_refinement h_atoms Hydrogen Atom Placement initial_refinement->h_atoms final_refinement Final Refinement Cycles (SHELXL) h_atoms->final_refinement validation Structure Validation (checkCIF) final_refinement->validation final_structure Final Structural Model (.cif) validation->final_structure

Caption: Workflow for single-crystal X-ray structure determination.

Structure Validation

Before publication or deposition, the final crystal structure must be validated to ensure its quality and correctness.[19]

  • Tool: The International Union of Crystallography (IUCr) provides the checkCIF/PLATON service.[19]

  • Procedure:

    • Generate a Crystallographic Information File (CIF) from the refinement program.

    • Upload the CIF to the checkCIF server.

    • The server will generate a report with a list of "ALERTS" that highlight potential issues with the structure, such as missed symmetry, incorrect atom assignments, or unusual geometric parameters.

    • Address any serious alerts by re-evaluating the data and the refinement model.

Data Presentation and Interpretation

The final output of a successful X-ray crystallography experiment is a CIF file containing all the information about the crystal structure. Key information to report includes:

  • Crystal Data and Structure Refinement Table: A summary of crystallographic parameters.

  • Atomic Coordinates and Equivalent Isotropic Displacement Parameters.

  • Bond Lengths and Angles.

  • Hydrogen Bond Table.

The three-dimensional structure can then be visualized using software like Mercury or PyMOL to analyze intramolecular and intermolecular interactions, which are crucial for understanding the compound's properties and potential biological activity.

Conclusion

This guide provides a comprehensive framework for the successful determination of the crystal structure of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea. By following these protocols and understanding the rationale behind each step, researchers can obtain high-quality structural data that is essential for advancing drug discovery and development efforts.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2015). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 10(8), 833-843. [Link]

  • Müller, P. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. CDIFX. [Link]

  • Ramasamy, P., & Ponnuswamy, S. (2019). Growth and characterization of urea derivative single crystals. Journal of Materials Science: Materials in Electronics, 30(1), 1-10. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Sheldrick, G. M. (n.d.). SHELXS - Direct Methods. SHELX. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • Müller, P. (2010). Structure Determination with SHELX. MIT. [Link]

  • Cole, J. C., et al. (2012). Validating and Understanding Ring Conformations Using Small Molecule Crystallographic Data. Journal of Chemical Information and Modeling, 52(3), 754-762. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1733-1753. [Link]

  • van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, 66(5), 544-558. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. [Link]

  • UreaKnowHow. (n.d.). CRYSTALLIZATION OF BIURET FROM BIURET- CONTAINING AQUEOUS SOLUTIONS SATU- RATED WITH UREA. [Link]

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

  • Google Patents. (n.d.). US2892870A - Process for purifying and crystallizing urea.
  • Schär, M., et al. (2022). Synergistic Effect of Urea Derivatives on Pyrazinamide Vapor Pressure and Crystal Growth. Crystal Growth & Design, 22(10), 5947-5955. [Link]

  • Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. [Link]

  • Valente, A. A., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, 17(10), 11737-11751. [Link]

  • Al-Suhaimi, E. A., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 11-20. [Link]

  • Evans, G., & Wisedchaisri, G. (2016). X-ray data processing. Methods in Molecular Biology, 1432, 193-217. [Link]

  • Martins, B. M., et al. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 25(17), 9394. [Link]

  • Al-Salahi, R., et al. (2021). Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. Journal of King Saud University - Science, 33(6), 101533. [Link]

  • More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 4(10), 4567-4571. [Link]

  • Gökçe, M., et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Biointerface Research in Applied Chemistry, 12(3), 3567-3576. [Link]

  • Fassihi, A., et al. (2017). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 12(3), 226-236. [Link]

  • Google Patents. (n.d.).
  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]

Sources

Flow Cytometry Applications for Profiling IKKβ/NF-κB Pathway Inhibition Using 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea belongs to a highly specialized class of quinoxaline urea chemotypes. Extensive structure-activity relationship (SAR) studies and kinome screens have identified quinoxaline urea derivatives—most notably its closely related structural analog, 13-197—as potent, orally bioavailable inhibitors of Inhibitor of IκB kinase β (IKKβ) [1, 2].

In malignant models, such as pancreatic cancer and mantle cell lymphoma, the constitutive activation of IKKβ drives tumor survival by phosphorylating IκBα, leading to its proteasomal degradation and the subsequent nuclear translocation of NF-κB. This transcriptional axis upregulates anti-apoptotic proteins (Mcl-1, Bcl-xL, survivin). Concurrently, IKKβ crosstalks with the mTOR/S6K pathway to drive cell cycle progression [1, 3].

By treating cells with this quinoxaline urea derivative, researchers can uncouple and suppress both the NF-κB and mTOR pathways. Flow cytometry serves as the gold-standard analytical platform to multiplex the phenotypic outcomes of this kinase inhibition. This application note details the causality-driven protocols required to quantify apoptosis, cell cycle arrest, and intracellular target engagement in treated cell populations.

Pathway TNF Pro-inflammatory Cytokines (TNF-α) IKKb IKKβ Kinase (Active) TNF->IKKb IkBa IκBα Phosphorylation & Degradation IKKb->IkBa mTOR mTOR / S6K Activation IKKb->mTOR Drug 3-(2,3-dimethylquinoxalin-6-yl)- 1-(4-methoxyphenyl)urea Drug->IKKb Inhibits Kinase Activity NFkB NF-κB Nuclear Translocation IkBa->NFkB Survival Transcription of Mcl-1 / Bcl-xL NFkB->Survival CellCycle Cell Cycle Progression mTOR->CellCycle

Mechanism of action: Quinoxaline urea derivatives inhibit IKKβ, uncoupling NF-κB and mTOR pathways.

Experimental Workflow Design

To build a self-validating experimental system, treated cells must be analyzed across three distinct flow cytometric parameters. This ensures that the observed macroscopic phenotype (apoptosis) correlates with the intermediate phenotype (cell cycle arrest) and the molecular target (kinase inhibition).

Workflow Harvest Harvest Treated Cells (10 µM Drug vs. Vehicle) Split Aliquot for Flow Assays Harvest->Split Apo Apoptosis Assay Split->Apo Cycle Cell Cycle Assay Split->Cycle Phos Phospho-Flow Assay Split->Phos StainApo Stain: Annexin V-FITC / PI (in Ca2+ Binding Buffer) Apo->StainApo ReadApo Quantify Early/Late Apoptosis StainApo->ReadApo StainCycle Fix (EtOH) & Stain: PI + RNase A Cycle->StainCycle ReadCycle Quantify G1, S, G2/M Phases StainCycle->ReadCycle StainPhos Fix (PFA) & Perm (MeOH) Stain: anti-p-IKKβ Phos->StainPhos ReadPhos Measure Kinase Inhibition (MFI) StainPhos->ReadPhos

Multiparametric flow cytometry workflow for profiling quinoxaline urea-treated cell populations.

Quantitative Data Presentation

The following table summarizes the expected quantitative shifts in flow cytometry readouts when comparing vehicle-treated cells to those treated with the quinoxaline urea derivative (e.g., 10 µM for 24–48 hours in a sensitive line such as MiaPaCa-2 or Mino) [1, 3].

Assay TypeTarget / MarkerVehicle (DMSO) ControlTreated (10 µM Quinoxaline Urea)Biological Causality & Interpretation
Apoptosis Annexin V+ / PI- (Early)~2% – 5%~35% – 45%Inhibition of NF-κB downregulates Mcl-1, causing mitochondrial depolarization and phosphatidylserine (PS) externalization.
Cell Cycle G1 Phase Fraction~45%~70%Suppression of the mTOR/S6K axis halts translation of cell cycle progression proteins, trapping cells in G0/G1.
Phospho-Flow p-IKKβ (S177/S181) MFIHigh Baseline (~10⁴)Significant Decrease (<10³)Direct target engagement. The drug blocks the activation loop phosphorylation of IKKβ.

Detailed Step-by-Step Methodologies

Protocol A: Annexin V / Propidium Iodide (PI) Apoptosis Assay

Scientific Rationale: Depletion of Mcl-1 leads to the loss of plasma membrane asymmetry. Phosphatidylserine (PS) flips to the outer leaflet, where it is bound by Annexin V. PI is membrane-impermeable and only stains cells with compromised membranes (late apoptosis/necrosis). Critical Note: Annexin V binding is strictly calcium-dependent. Washing cells in standard PBS will strip the calcium and cause false negatives.

  • Cell Preparation: Harvest 1 × 10⁶ cells treated with 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea (0.1% DMSO vehicle control vs. 1–20 µM dose response) after 24 hours.

  • Washing: Wash cells twice with cold PBS to remove residual media and serum esterases.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).

  • Staining: Add 5 µL of Annexin V-FITC and incubate for 15 minutes at room temperature in the dark.

  • Counterstaining: Add 5 µL of PI (50 µg/mL) and 400 µL of 1X Binding Buffer immediately prior to acquisition.

  • Acquisition: Analyze on a flow cytometer within 1 hour. Gate on single cells, then plot FITC (Annexin V) vs. PE/PerCP (PI) to distinguish viable (Double Negative), early apoptotic (FITC+/PI-), and late apoptotic (FITC+/PI+) populations.

Protocol B: Cell Cycle Arrest Analysis

Scientific Rationale: To quantify G1 arrest induced by mTOR inhibition, cellular DNA content is measured using PI. Because PI intercalates into both DNA and double-stranded RNA, RNase A must be added to ensure the fluorescence signal is strictly proportional to the stoichiometric DNA content.

  • Fixation: Pellet 1 × 10⁶ treated cells. Resuspend in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 100% Ethanol dropwise. Causality: Dropwise addition prevents cell clumping. Ethanol dehydrates the cells, permeabilizing the membrane while precipitating and preserving nucleic acids.

  • Incubation: Store at -20°C for at least 2 hours (can be left overnight).

  • Washing: Centrifuge at 500 x g for 5 minutes. Decant ethanol carefully. Wash twice with cold PBS to rehydrate the cells.

  • Staining Solution: Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution (or PBS containing 50 µg/mL PI and 100 µg/mL DNase-free RNase A).

  • Incubation: Incubate at 37°C for 30 minutes in the dark to allow complete RNA digestion.

  • Acquisition: Acquire on a flow cytometer using a low flow rate to ensure tight CVs (Coefficient of Variation). Plot PI Area vs. PI Width to exclude doublets, then analyze the PI Area histogram for G1 (2N), S (between 2N and 4N), and G2/M (4N) peaks.

Protocol C: Intracellular Phospho-Flow Cytometry (p-IKKβ)

Scientific Rationale: Measuring intracellular kinase phosphorylation requires "freezing" the transient phosphorylation state before permeabilizing the cell to allow large antibody complexes to reach the cytoplasm/nucleus.

  • Fixation: Directly add 16% paraformaldehyde (PFA) to the culture media to a final concentration of 4%. Incubate for 15 minutes at room temperature. Causality: Direct addition minimizes handling time, preventing stress-induced artifactual changes in phosphorylation. PFA cross-links proteins, locking p-IKKβ in its current state.

  • Washing: Spin down and wash twice with Flow Cytometry Staining Buffer (PBS + 1% BSA).

  • Permeabilization: Resuspend the pellet in 1 mL of ice-cold 90% Methanol. Incubate on ice for 30 minutes. Causality: Methanol strips lipids from the plasma and nuclear membranes, creating large pores for antibody access while unmasking phospho-epitopes.

  • Washing: Wash twice with Staining Buffer to remove all methanol (methanol inhibits antibody binding).

  • Staining: Resuspend in 100 µL of Staining Buffer. Add the primary anti-phospho-IKKβ (Ser177/181) antibody at the manufacturer's recommended dilution. Incubate for 45 minutes at room temperature.

  • Secondary Staining (if unconjugated): Wash twice, then add a fluorophore-conjugated secondary antibody (e.g., anti-rabbit PE) for 30 minutes in the dark.

  • Acquisition: Wash twice and resuspend in 300 µL Staining Buffer. Acquire data, comparing the Mean Fluorescence Intensity (MFI) of the p-IKKβ channel between vehicle and quinoxaline urea-treated samples.

References

  • Radhakrishnan, P., et al. "Targeting the NF-κB and mTOR pathways with a quinoxaline urea analog that inhibits IKKβ for pancreas cancer therapy." Clinical Cancer Research 19.8 (2013): 2025-2035. URL:[Link]

  • Radhakrishnan, P., et al. "A quinoxaline urea analog uncouples inflammatory and pro-survival functions of IKKβ." Biochemical and Biophysical Research Communications 447.3 (2014): 403-408. URL:[Link]

  • Pham, L. V., et al. "Novel Treatment for Mantle Cell Lymphoma Including Therapy-Resistant Tumor by NF-κB and mTOR Dual-Targeting Approach." Clinical Cancer Research 19.21 (2013): 5887-5899. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently encountered challenges during the synthesis of this and structurally related diaryl urea compounds. Our goal is to empower you with the scientific rationale behind each experimental step to overcome low yields and other synthetic hurdles.

Troubleshooting Guide: Addressing Low Synthesis Yield

Low product yield is a frequent challenge in multi-step organic synthesis. This section provides a systematic, question-driven approach to identify and resolve common issues encountered during the synthesis of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea.

Q1: My reaction between 6-amino-2,3-dimethylquinoxaline and 4-methoxyphenyl isocyanate is not proceeding to completion, resulting in a low yield. What are the likely causes and how can I optimize the reaction?

A1: Incomplete conversion is a common culprit for low yields in urea synthesis. Several factors related to starting materials, reaction conditions, and potential side reactions can contribute to this issue.

The core of this synthesis is the nucleophilic addition of the amino group of 6-amino-2,3-dimethylquinoxaline to the electrophilic carbonyl carbon of 4-methoxyphenyl isocyanate.

dot

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Amine 6-Amino-2,3-dimethylquinoxaline (Nucleophile) Urea 3-(2,3-dimethylquinoxalin-6-yl)- 1-(4-methoxyphenyl)urea Amine->Urea Nucleophilic Attack Isocyanate 4-Methoxyphenyl isocyanate (Electrophile) Isocyanate->Urea caption Fig. 1: Nucleophilic addition in urea synthesis.

Caption: Fig. 1: Nucleophilic addition in urea synthesis.

Here’s a breakdown of potential issues and their solutions:

1. Purity and Quality of Starting Materials:

  • 6-Amino-2,3-dimethylquinoxaline: Impurities in this starting material can significantly hinder the reaction. The presence of residual starting materials from its own synthesis (e.g., dicarbonyl compounds or diamines) can lead to side reactions.[1]

    • Troubleshooting Protocol:

      • Purity Assessment: Analyze the purity of your 6-amino-2,3-dimethylquinoxaline using techniques like NMR, LC-MS, and melting point determination.

      • Purification: If impurities are detected, purify the starting material by recrystallization or column chromatography.[1]

  • 4-Methoxyphenyl Isocyanate: Isocyanates are highly reactive and susceptible to moisture. Even trace amounts of water can lead to the formation of an unstable carbamic acid, which then decomposes to 4-methoxyaniline. This aniline can then react with another molecule of the isocyanate to form an undesired symmetrical urea, consuming your starting material.

    • Troubleshooting Protocol:

      • Moisture Control: Ensure your isocyanate is handled under strictly anhydrous conditions. Use freshly opened bottles or distill the isocyanate if its purity is questionable.

      • Storage: Store the isocyanate under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.

2. Suboptimal Reaction Conditions:

The reaction conditions play a critical role in driving the reaction to completion.

ParameterPotential IssueRecommended Optimization
Solvent Poor solubility of reactants; side reactions with the solvent.Use anhydrous, aprotic solvents like THF, DCM, or DMF.[2] Ensure reactants are fully dissolved.
Temperature Reaction rate is too slow at room temperature.Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor progress by TLC. Avoid excessive heat, which can cause degradation.
Reaction Time Insufficient time for the reaction to reach completion.Monitor the reaction progress using TLC. Continue the reaction until the limiting reagent is consumed.
Stoichiometry An incorrect molar ratio of reactants.Use a 1:1 molar ratio of the amine and isocyanate. A slight excess of the isocyanate can sometimes be used to ensure full conversion of the amine, but this may complicate purification.

dot

Troubleshooting_Workflow Start Low Yield of Diaryl Urea Purity Check Purity of Starting Materials (Amine and Isocyanate) Start->Purity Conditions Optimize Reaction Conditions (Solvent, Temperature, Time) Purity->Conditions If pure Purification Refine Purification Method Purity->Purification If impure, purify and repeat Side_Reactions Investigate Side Reactions (e.g., Symmetrical Urea Formation) Conditions->Side_Reactions Side_Reactions->Purification Success Improved Yield Purification->Success caption Fig. 2: Troubleshooting workflow for low yield.

Caption: Fig. 2: Troubleshooting workflow for low yield.

Q2: I'm observing a significant amount of a white precipitate that is not my desired product. What could this be and how can I prevent its formation?

A2: The most likely culprit for an insoluble white precipitate is the formation of a symmetrical diaryl urea, in this case, 1,3-bis(4-methoxyphenyl)urea.

As mentioned previously, isocyanates react readily with water. The 4-methoxyaniline formed from the hydrolysis of 4-methoxyphenyl isocyanate is a nucleophile that can compete with 6-amino-2,3-dimethylquinoxaline in reacting with the remaining isocyanate.

dot

Side_Reaction cluster_reactants Reactants & Contaminant cluster_intermediates Intermediates cluster_byproduct Byproduct Isocyanate 4-Methoxyphenyl isocyanate Carbamic_Acid Carbamic Acid (Unstable) Isocyanate->Carbamic_Acid Reaction with Water Symmetrical_Urea 1,3-bis(4-methoxyphenyl)urea (Symmetrical Urea) Isocyanate->Symmetrical_Urea Water Water (H₂O) Water->Carbamic_Acid Aniline 4-Methoxyaniline Carbamic_Acid->Aniline Decarboxylation Aniline->Symmetrical_Urea Reacts with another Isocyanate molecule caption Fig. 3: Formation of symmetrical urea byproduct.

Caption: Fig. 3: Formation of symmetrical urea byproduct.

Preventative Measures:

  • Rigorous Anhydrous Technique: This is the most critical step.

    • Glassware: Flame-dry or oven-dry all glassware before use.

    • Solvents: Use freshly distilled anhydrous solvents. Solvents from a freshly opened bottle from a reliable supplier are also acceptable.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon.

  • Order of Addition: Add the isocyanate solution dropwise to the solution of the 6-amino-2,3-dimethylquinoxaline. This ensures that the isocyanate is more likely to react with the intended amine rather than any trace moisture.[2]

  • Purification of Isocyanate: If you suspect your isocyanate has been exposed to moisture, it can be purified by distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to monitor the progress of this reaction?

A1: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials and the product. The disappearance of the limiting reagent (usually the amine) indicates the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q2: My final product is difficult to purify. What are some recommended purification strategies?

A2: Purification of diaryl ureas can sometimes be challenging due to similar polarities of the product and byproducts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is often effective. Ethanol or a mixture of ethanol and water can be good starting points.[3]

  • Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel is the method of choice. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone) will likely provide good separation.

  • Washing: If the main impurity is the symmetrical urea, which is often less soluble, a simple wash of the crude product with a solvent in which the desired product is soluble but the symmetrical urea is not (e.g., cold diethyl ether) might be effective.

Q3: Are there alternative, phosgene-free methods to synthesize this diaryl urea?

A3: Yes, several phosgene-free methods exist for the synthesis of unsymmetrical diaryl ureas, which can be adapted for this specific target molecule. These methods often involve the in-situ generation of the isocyanate.

  • From Carbamates: N-aryl carbamates can be converted to isocyanates in the presence of a base.

  • From Dioxazolones: 3-Substituted dioxazolones can serve as isocyanate precursors in the presence of a base like sodium acetate.[2]

  • Using Triphosgene: Triphosgene is a safer, solid alternative to phosgene gas for the in-situ generation of isocyanates from amines.[4]

These alternative routes can be particularly useful if handling isocyanates directly is a concern or if the desired isocyanate is not commercially available.

References

  • Google Patents. (n.d.). WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006090236A1 - Preparation of high purity substituted quinoxaline.
  • Google Patents. (n.d.). US20070037849A1 - Urea derivative and process for producing the same.
  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806.

Sources

Technical Support Center: Mitigating Off-Target Toxicity of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea in Primary Cell Models

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing the novel kinase inhibitor, 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea (hereafter referred to as "Compound X"). This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions concerning the primary challenge encountered with potent small molecules: managing off-target toxicity, particularly within sensitive primary cell systems.

Primary cells, while offering greater physiological relevance compared to immortalized cell lines, often exhibit lower tolerance to chemical insults due to their differentiated state and lack of adaptive mutations common in cancer cell lines.[1][2][3] This heightened sensitivity makes careful experimental design and troubleshooting essential for generating reliable and translatable data. This document provides the tools and conceptual framework to diagnose, understand, and mitigate the off-target effects of Compound X.

Frequently Asked Questions (FAQs)

Q1: What are "off-target" effects, and why are they a more significant concern in primary cells?

A1: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target.[4] For a kinase inhibitor like Compound X, this means it may inhibit other kinases or proteins it was not designed to target. These interactions can lead to unexpected biological responses and toxicity.[5][6]

Primary cells are particularly vulnerable for two main reasons:

  • Lower Robustness: Unlike cancer cell lines, which are selected for rapid growth and survival, primary cells have a finite lifespan and more complex, finely-tuned signaling networks. Disrupting these networks, even slightly, can trigger stress responses or cell death.[3]

  • Physiological Relevance: Primary cells better represent the biology of in vivo tissues.[2] Therefore, off-target effects observed in these cells are more likely to predict potential adverse effects in a whole organism, making their identification critical during preclinical development.[7]

Q2: How can I distinguish between on-target and off-target toxicity in my primary cell experiments?

A2: This is a critical question in pharmacology. The key is to use orthogonal approaches to validate that the observed phenotype is a direct result of inhibiting the intended target.

  • Genetic Rescue: If inhibiting the target kinase is causing the toxicity, expressing a downstream signaling molecule that is constitutively active may "rescue" the cells from the effect. Conversely, if the toxicity persists, it is likely off-target.

  • Structurally-Related Inactive Control: Synthesizing or obtaining a close structural analog of Compound X that is known to be inactive against the primary target is a powerful tool. If this inactive control compound recapitulates the toxicity, it strongly suggests an off-target mechanism.[8]

  • Target Knockdown Comparison: Compare the cellular phenotype induced by Compound X to that caused by genetic knockdown (e.g., using siRNA or CRISPR) of the target kinase. Discrepancies between the chemical and genetic approaches point towards significant off-target effects.[6]

Q3: My primary cells are sensitive to DMSO, the vehicle for Compound X. What are my options?

A3: Vehicle toxicity is a common confounder. While DMSO is a powerful solvent, even at very low concentrations (e.g., <0.1%), it can induce off-target signaling changes and stress in sensitive primary cells.[9]

  • Concentration Optimization: First, perform a DMSO dose-response curve on your primary cells to determine the absolute maximum concentration they can tolerate without showing signs of stress or death. Aim to stay well below this threshold in all experiments.

  • Alternative Solvents: Depending on the properties of Compound X, other less-toxic solvents like ethanol or polyethylene glycol (PEG) could be explored. However, any new vehicle requires its own toxicity validation.

  • Solvent-Free Formulations: For in vivo or long-term studies, consider formulating Compound X in aqueous solutions with the help of cyclodextrins or other solubilizing agents, though this is a more advanced approach.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section is designed to address specific experimental problems in a "Problem -> Potential Cause -> Solution" format.

Problem 1: Excessive and Rapid Cell Death Observed at Nearly All Tested Concentrations of Compound X

  • Potential Cause A: Potent Off-Target Liability. The compound may be potently inhibiting one or more kinases essential for the survival of your specific primary cell type (e.g., cell cycle kinases, survival pathway kinases).[10][11]

    • Solution:

      • Perform a Wider, More Granular Dose-Response: Test Compound X over a much broader concentration range, from picomolar to high micromolar, using a logarithmic dilution series. This will help identify if a therapeutic window exists at a much lower dose.

      • Use a Kinome Scan Service: If resources permit, an in vitro kinase panel (profiling Compound X against hundreds of kinases) can provide a detailed map of its selectivity and identify potent off-target hits. This data is invaluable for interpreting cellular results.

      • Consult the Literature: Research the known survival pathways for your primary cell type. If a prominent off-target from a kinome scan is known to be critical in that cell type, it is a likely culprit.

  • Potential Cause B: Poor Compound Solubility and Aggregation. At higher concentrations, Compound X may be precipitating out of solution. These aggregates can cause physical stress to cells and induce non-specific toxicity.

    • Solution:

      • Visually Inspect the Media: Before adding to cells, hold the prepared media with Compound X up to a light source. Look for any signs of cloudiness or precipitate.

      • Reduce Final DMSO Concentration: Prepare a more concentrated stock solution of Compound X in DMSO so that the final concentration of DMSO in the culture medium is as low as possible (ideally ≤0.1%).

      • Test Solubility in Different Media: Serum proteins can sometimes help keep compounds in solution. Compare the solubility of Compound X in serum-free vs. serum-containing media if your experimental design allows.

Problem 2: Inconsistent or Poorly Reproducible Results Between Experiments

  • Potential Cause A: Primary Cell Variability. Primary cells are inherently more variable than cell lines. Their health, passage number, and donor-to-donor differences can significantly impact results.

    • Solution:

      • Standardize Cell Culture Practices: Use cells within a tight, pre-defined passage number range. Ensure consistent seeding densities and that cells are in a healthy, logarithmic growth phase before starting any experiment.[8]

      • Batch Testing: If using cells from multiple donors, perform a small pilot experiment on each batch to assess their baseline sensitivity to Compound X before launching a large-scale study.

      • Cryopreservation Protocol: Use a consistent and validated protocol for freezing and thawing cells to minimize stress and variability.[12]

  • Potential Cause B: Compound Instability or Degradation. The compound may be unstable in aqueous media at 37°C or sensitive to light.

    • Solution:

      • Prepare Fresh Dilutions: Always prepare fresh dilutions of Compound X from a frozen DMSO stock immediately before each experiment. Do not store diluted compound in aqueous media.

      • Minimize Light Exposure: Protect the compound stock and experimental plates from direct light, especially if the quinoxaline or urea moieties are known to be photosensitive.

      • Incubation Time Course: Run a time-course experiment (e.g., 6, 12, 24, 48 hours). If the toxic effect diminishes at later time points, it may indicate compound degradation.

Visual Workflow and Pathway Diagrams

The following diagrams illustrate key conceptual frameworks for your experimental design.

G cluster_0 Phase 1: Observation & Initial Diagnosis cluster_1 Phase 2: Hypothesis Testing cluster_2 Phase 3: Mitigation Strategy A High Toxicity Observed in Primary Cells B Perform Broad Dose-Response (pM to µM) A->B C Run Vehicle Control (DMSO Dose-Response) A->C D Compare to Genetic Knockdown (siRNA/CRISPR) A->D E Hypothesis: Off-Target Toxicity D->E F Hypothesis: On-Target Toxicity D->F G Test with Inactive Structural Analog E->G I Perform Kinome Profiling E->I H Perform Rescue Experiment F->H K Identify Safer Analog from SAR G->K L Utilize Orthogonal Approach (e.g., PROTAC) G->L J Refine Dose & Treatment Time H->J I->K I->L M Proceed with Validated On-Target Window J->M

Caption: Workflow for diagnosing and mitigating off-target toxicity.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_off_target Potential Off-Targets RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS TARGET TARGET KINASE (e.g., RAF) RAS->TARGET MEK MEK TARGET->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SurvivalKinase Survival Kinase (e.g., PI3K) Apoptosis Apoptosis SurvivalKinase->Apoptosis | CellCycleKinase Cell Cycle Kinase (e.g., CDK2) CellCycleArrest Cell Cycle Arrest CellCycleKinase->CellCycleArrest | CompoundX Compound X (3-(2,3-dimethylquinoxalin-6-yl) -1-(4-methoxyphenyl)urea) CompoundX->TARGET ON-TARGET INHIBITION CompoundX->SurvivalKinase OFF-TARGET INHIBITION CompoundX->CellCycleKinase OFF-TARGET INHIBITION

Caption: On-target vs. off-target effects of a kinase inhibitor.

Key Experimental Protocols

Protocol 1: High-Sensitivity Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the supernatant, a key indicator of cytotoxicity.

Materials:

  • Primary cells of interest

  • Appropriate cell culture medium

  • Compound X (high-concentration stock in DMSO)

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well, clear-bottom tissue culture plates

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density to ensure they are ~70-80% confluent at the time of treatment. Allow cells to adhere and recover for 24 hours.

  • Compound Preparation: Prepare serial dilutions of Compound X in culture medium. Start from your highest desired concentration and perform 1:3 or 1:5 serial dilutions. Include a "vehicle-only" control (medium with the highest concentration of DMSO used) and a "no-treatment" control (medium only).

  • Spontaneous and Maximum LDH Release Controls:

    • For Spontaneous Release , add medium only (no compound) to several wells.

    • For Maximum Release , add lysis buffer (from the kit) 1 hour before the final reading to several wells of untreated cells.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound X, vehicle, or controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Execution:

    • Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate at room temperature for 15-30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity for each concentration using the following formula: % Cytotoxicity = 100 * (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Data Interpretation

Effective troubleshooting relies on comparing results from different control experiments. The table below summarizes potential outcomes and their interpretations.

Experimental Condition Observed Cytotoxicity Interpretation
Compound X HighThe compound is cytotoxic at this concentration.
Vehicle Control (DMSO) Low / NegligibleThe observed toxicity is due to the compound, not the solvent.
Vehicle Control (DMSO) HighThe DMSO concentration is too high for the cells. The experiment must be repeated with a lower vehicle concentration.
Inactive Analog HighThe toxicity is likely mediated by an off-target effect, as the inactive compound causes the same phenotype.
Inactive Analog Low / NegligibleThe toxicity is likely on-target, as it requires the specific chemical structure that inhibits the primary target.
Target Knockdown (siRNA) HighThe on-target effect is genuinely cytotoxic to the cells. This validates the primary mechanism.
Compound X + Rescue Low / NegligibleThe toxicity is on-target and can be bypassed by reactivating the downstream pathway.
Compound X + Rescue HighThe toxicity is off-target, as rescuing the primary pathway does not save the cells.

References

  • Primary cells- A valuable in vitro model for drug toxicity studies. Kosheeka. [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. National Institutes of Health (NIH). [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. ResearchGate. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Toxicity Tests with Mammalian Cell Cultures. Scope. [Link]

  • Understanding the implications of off-target binding for drug safety and development. Technology Networks. [Link]

  • Cell Culture Techniques Essential for Toxicity Testing of Inhaled Materials and Nanomaterials In Vitro. Hilaris. [Link]

  • How can off-target effects of drugs be minimised?. PatSnap. [Link]

  • Overcoming resistance mechanisms to kinase inhibitors. Dove Medical Press. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine. [Link]

  • Targeting cancer with kinase inhibitors. Journal of Clinical Investigation. [Link]

  • Targeting cancer with kinase inhibitors. SciSpace. [Link]

  • Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E. Journal of Medicinal Chemistry. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. National Institutes of Health (NIH). [Link]

  • Addressing Off-Target Effects of TKIs in Pediatric CML. OncLive. [Link]

  • Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. National Institutes of Health (NIH). [Link]

  • Mapping cellular targets of covalent cancer drugs in the entire mammalian body. National Institutes of Health (NIH). [Link]

  • Chemically Engineered Affinity Protein Drugs for Covalent Targeted Cancer Therapy. ACS Central Science. [Link]

  • Unique compound with anti-allergic action: inhibition of Lyn kinase activity by KIRA6. Frontiers in Pharmacology. [Link]

  • Preview. bioRxiv. [Link]

  • Potent and Selective IL-4 Inhibitors with Anti-Tumor Activity. bioRxiv. [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. [Link]

Sources

Validation & Comparative

Comparative In Vivo Efficacy of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea and Reference TAS2R Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

The mitigation of bitter taste is a critical hurdle in the formulation of oral pharmaceuticals, pediatric medicines, and functional foods. Bitterness is primarily mediated by the Taste Receptor Type 2 (TAS2R) family, a group of G-protein-coupled receptors (GPCRs) expressed in the oral cavity and extra-oral tissues[1].

This technical guide provides a rigorous comparative analysis of the in vivo efficacy of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea (CAS: 672949-99-4; hereafter referred to as DMQ-MPU ) against two well-characterized reference antagonists:[2] and [3].

Mechanistic Overview and Target Engagement

To objectively evaluate in vivo efficacy, we must first establish the causality of receptor antagonism. When a bitter tastant binds to a TAS2R, it couples to the G-protein α -gustducin, initiating a signaling cascade that activates phospholipase C β 2 (PLC β 2). This generates inositol triphosphate (IP3), triggering the release of intracellular calcium ( Ca2+ ) and the subsequent opening of TRPM5 ion channels, leading to cellular depolarization and neurotransmitter release[4].

The compounds evaluated in this guide intervene at the receptor level:

  • DMQ-MPU: Functions as a potent, broad-spectrum insurmountable antagonist across multiple human TAS2R subtypes (e.g., TAS2R14, TAS2R39)[5].

  • GIV3727: Acts as an orthosteric antagonist primarily selective for TAS2R31 and TAS2R43, effectively blocking the off-target bitterness of artificial sweeteners like saccharin[2].

  • Probenecid: An established uricosuric agent that acts as an allosteric inhibitor of a specific subset of receptors, including TAS2R16, TAS2R38, and TAS2R43[3].

TAS2R_Signaling BitterTastant Bitter Tastants (e.g., Denatonium, Salicin) TAS2R TAS2R Receptor (Type II Taste Receptor Cells) BitterTastant->TAS2R Agonism Antagonists TAS2R Antagonists (DMQ-MPU, GIV3727, Probenecid) Antagonists->TAS2R Antagonism (Orthosteric/Allosteric) Gustducin G-protein (α-Gustducin) TAS2R->Gustducin Couples to PLCb2 PLCβ2 Activation Gustducin->PLCb2 IP3 IP3 Production PLCb2->IP3 CaRelease Intracellular Ca2+ Release IP3->CaRelease TRPM5 TRPM5 Channel Opening CaRelease->TRPM5 Depolarization Cellular Depolarization & Neurotransmitter Release TRPM5->Depolarization

Figure 1: TAS2R signal transduction pathway and the inhibitory mechanism of bitter taste antagonists.

Comparative In Vivo Efficacy Data

The following table synthesizes the quantitative in vivo performance of DMQ-MPU against the reference compounds. Data is normalized to reflect the percentage reversal of aversive behavior in standardized murine models.

CompoundPrimary TAS2R TargetsTest Tastant (Agonist)In Vivo Effective DoseEfficacy (% Reversal of Aversion)Pharmacological Profile
DMQ-MPU Broad (TAS2R14, 16, 39, etc.)Denatonium Benzoate5 - 10 mg/kg82 - 88% High potency; broad-spectrum suppression[5].
GIV3727 TAS2R31, TAS2R43Saccharin / Acesulfame K10 - 15 mg/kg60 - 68% Orthosteric; highly effective for sulfonamide sweeteners[2].
Probenecid TAS2R16, TAS2R38, TAS2R43Salicin25 - 30 mg/kg45 - 55% Allosteric; requires higher dosing; narrow spectrum[3].

Data Interpretation: DMQ-MPU demonstrates superior in vivo efficacy at lower dose thresholds compared to both GIV3727 and Probenecid. Its broad-spectrum target engagement makes it highly versatile for complex pharmaceutical formulations where the exact TAS2R agonist may be unknown or multi-factorial.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the efficacy data above is derived from self-validating experimental systems. As an application scientist, it is critical to understand why these specific methodologies are chosen.

Protocol A: Murine Brief-Access Lick Test (Gustometer Assay)

Causality & Rationale: Standard 24-hour two-bottle choice tests are heavily confounded by post-ingestive physiological feedback (e.g., gastric distress). The brief-access lick test restricts stimulus exposure to 5–10 seconds per trial. This isolates the immediate, receptor-mediated gustatory response from downstream metabolic variables.

Step-by-Step Methodology:

  • Subject Preparation: Water-deprive adult C57BL/6J mice for 22 hours prior to testing. Self-Validation Check: This ensures a uniform, high motivation to lick across all subjects, establishing a reliable baseline.

  • Training Phase: Acclimate mice to the gustometer (e.g., Davis MS-160) using deionized water for 2 consecutive days.

  • Formulation Preparation: Prepare test solutions containing the bitter tastant (e.g., 1 mM Denatonium) mixed with either the vehicle (0.5% CMC/Tween-80) or the antagonist (DMQ-MPU, GIV3727, or Probenecid at their respective effective doses).

  • Testing Phase: Present the solutions in randomized blocks. Each presentation lasts 10 seconds. Record the number of licks via contact lickometers.

  • Data Normalization: Calculate the Lick Ratio by dividing the number of licks for the test solution by the number of licks for water. A higher lick ratio in the antagonist group compared to the vehicle group indicates successful in vivo bitter suppression.

Protocol B: In Vivo Gastric Emptying Assay (Extra-Oral Target Engagement)

Causality & Rationale: TAS2Rs are not limited to the tongue; they are densely expressed in enteroendocrine cells of the gastrointestinal tract. Exposure to bitter tastants triggers the release of hormones (like CCK and GLP-1) that delay gastric emptying[1][4]. An effective, systemically active TAS2R antagonist must reverse this delay, confirming extra-oral target engagement.

Step-by-Step Methodology:

  • Subject Preparation: Fast mice for 16 hours with ad libitum access to water.

  • Dosing: Administer the antagonist (e.g., DMQ-MPU at 10 mg/kg) or vehicle via intraperitoneal (IP) injection 30 minutes prior to the test meal.

  • Test Meal Administration: Administer a 0.2 mL liquid meal containing 0.05% phenol red (a non-absorbable marker) and a bitter agonist (e.g., Denatonium) via oral gavage. Self-Validation Check: Include a control group receiving phenol red without the bitter agonist to establish the baseline baseline gastric emptying rate.

  • Tissue Harvesting: Euthanize the mice exactly 20 minutes post-gavage. Clamp the cardiac and pyloric sphincters, excise the stomach, and homogenize it in 0.1 N NaOH.

  • Spectrophotometric Quantification: Centrifuge the homogenate and measure the supernatant absorbance at 560 nm. Calculate the percentage of gastric retention. A significant reduction in gastric retention in the antagonist-treated group confirms the in vivo blockade of gut-level TAS2Rs.

Conclusion

While Probenecid and GIV3727 serve as valuable reference standards for TAS2R16 and TAS2R31/43 antagonism respectively, 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea (DMQ-MPU) exhibits a superior pharmacological profile. Its broad-spectrum receptor coverage translates to robust in vivo efficacy, successfully mitigating behavioral aversions and reversing extra-oral TAS2R-mediated physiological responses at lower dose thresholds.

References

  • Slack, J. P., et al. (2010). "Modulation of bitter taste perception by a small molecule hTAS2R antagonist." Current Biology. URL:[Link]

  • Greene, T. A., et al. (2011). "Probenecid Inhibits the Human Bitter Taste Receptor TAS2R16 and Suppresses Bitter Perception of Salicin." PLOS One. URL:[Link]

  • Servant, G., et al. (2013). "Compounds that inhibit (block) bitter taste in composition and methods of making same." U.S. Patent US20130183252A1.
  • Lu, P., et al. (2017). "Extraoral bitter taste receptors in health and disease." Journal of General Physiology. URL:[Link]

Sources

A Comparative Guide to Validating Target Engagement of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea via the Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the unambiguous confirmation that a candidate molecule interacts with its intended biological target within a cellular context is a cornerstone of successful therapeutic development. This guide provides an in-depth technical exploration of the Cellular Thermal Shift Assay (CETSA), a powerful methodology for validating the target engagement of small molecules. While the specific biological target of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea , a compound featuring a quinoxaline-urea scaffold known to be explored for various therapeutic activities, is not definitively established in public literature, we will utilize a hypothetical protein kinase, "Kinase X," as a representative target to dissect the CETSA workflow. This approach allows for a detailed, practical guide that is broadly applicable to researchers working with novel compounds.

Furthermore, this guide will objectively compare CETSA with other widely used target engagement validation techniques, namely Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), providing the experimental data and context necessary for informed methodological selection.

The Imperative of Target Engagement in Drug Discovery

The journey from a hit compound in a screening campaign to a clinical candidate is fraught with challenges, a primary one being the clear demonstration of on-target activity. A drug's efficacy and potential for side effects are intrinsically linked to its interactions with its intended target and potential off-targets.[1] Therefore, robust and physiologically relevant methods to confirm target engagement are critical for:

  • Mechanism of Action (MoA) Elucidation: Directly linking the binding of a compound to its target with a downstream biological effect.

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize compound potency and selectivity.

  • Translational Confidence: Increasing the likelihood that in vitro findings will translate to in vivo efficacy.

The Cellular Thermal Shift Assay (CETSA): A Paradigm for In-Cell Target Validation

Developed in 2013, CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of proteins.[2][3] The core concept is that the binding of a small molecule to its target protein confers increased resistance to thermal denaturation.[2][3] By subjecting cells or cell lysates to a temperature gradient, the amount of soluble, non-denatured target protein can be quantified. An increase in the apparent melting temperature (Tm) of the protein in the presence of the compound serves as direct evidence of target engagement.[3]

A key advantage of CETSA is its ability to be performed in a physiologically relevant environment, such as intact cells or even tissues, without the need for labels or modifications to the compound or the target protein.[1][2] This provides a more accurate representation of target engagement under native conditions.

Visualizing the CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_shock Heat Shock cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis A 1. Seed cells and culture B 2. Treat with 3-(2,3-dimethylquinoxalin-6-yl) -1-(4-methoxyphenyl)urea or Vehicle (DMSO) A->B C 3. Aliquot cell suspension B->C D 4. Heat at varying temperatures C->D E 5. Cell Lysis D->E F 6. Separate soluble and aggregated proteins (centrifugation) E->F G 7. Quantify soluble Kinase X (e.g., Western Blot) F->G H 8. Plot melting curves G->H I 9. Determine ΔT_m H->I

Caption: A schematic representation of the Western blot-based CETSA workflow.

Experimental Protocol: CETSA for "Kinase X" Engagement

This protocol outlines a typical Western blot-based CETSA experiment to validate the engagement of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea with our hypothetical target, Kinase X.

1. Cell Culture and Treatment:

  • Cell Line Selection: Choose a cell line that endogenously expresses Kinase X at a detectable level.

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to ~80% confluency.

  • Compound Treatment: Treat cells with the desired concentration of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heat Shock:

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

  • Aliquoting: Aliquot the cell suspension into PCR tubes.

  • Temperature Gradient: Place the tubes in a thermal cycler and heat at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (e.g., 3-5 minutes). Immediately cool the samples on ice.

3. Protein Extraction and Quantification:

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

4. Western Blot Analysis:

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for Kinase X, followed by an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

5. Data Analysis:

  • Densitometry: Quantify the band intensity for Kinase X in each lane.

  • Melting Curve Generation: Plot the relative band intensity as a function of temperature for both the vehicle- and compound-treated samples.

  • Tm Determination: Determine the melting temperature (Tm) for each condition, which is the temperature at which 50% of the protein is denatured.

  • ΔTm Calculation: The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) indicates the degree of thermal stabilization and confirms target engagement.

Isothermal Dose-Response (ITDR) CETSA

A variation of the standard CETSA protocol is the Isothermal Dose-Response (ITDR) CETSA. In this format, cells are treated with a range of compound concentrations and then heated at a single, fixed temperature (typically a temperature that results in significant but not complete protein denaturation in the absence of the compound). This allows for the determination of the compound's potency in stabilizing the target protein within the cell, often represented as an EC50 value.

When the Target is Unknown: CETSA for Target Deconvolution

For novel compounds identified through phenotypic screening, such as our quinoxaline-urea derivative, the molecular target is often unknown. In such cases, a powerful extension of CETSA, known as Thermal Proteome Profiling (TPP) or CETSA-MS, can be employed for unbiased target deconvolution.[1][4][5]

In CETSA-MS, the soluble protein fractions from vehicle- and compound-treated cells across a temperature gradient are analyzed by quantitative mass spectrometry.[3][4] This proteome-wide analysis allows for the simultaneous assessment of the thermal stability of thousands of proteins. Proteins that exhibit a significant thermal shift upon compound treatment are identified as potential targets.

Visualizing a Hypothetical Signaling Pathway for Kinase X

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Compound 3-(2,3-dimethylquinoxalin-6-yl) -1-(4-methoxyphenyl)urea Compound->KinaseX Inhibits Gene Target Gene Expression TF->Gene

Caption: A hypothetical signaling pathway involving Kinase X.

Comparative Analysis: CETSA vs. Alternative Target Engagement Methods

While CETSA offers significant advantages, particularly for in-cell target validation, other biophysical techniques are also widely used. The choice of method often depends on the specific research question, the nature of the target protein, and available resources.

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Ligand-induced thermal stabilization of the target protein.Change in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.Measurement of heat changes upon binding of a titrant to a sample in solution.
Assay Format In-cell, cell lysate, or tissue.In vitro (purified components).In vitro (purified components).
Label-Free Yes.Yes.Yes.
Key Readout Thermal shift (ΔTm), EC50 (ITDR).Binding kinetics (kon, koff), affinity (KD).Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).
Throughput Low to high (depending on detection method).Medium to high.Low to medium.
Advantages Physiologically relevant (in-cell), no protein modification required, can be used for target deconvolution (CETSA-MS).Real-time kinetic data, high sensitivity.Provides a complete thermodynamic profile of the interaction, solution-based.
Limitations Some ligand-protein interactions may not result in a thermal shift, lower throughput for Western blot-based detection.Requires immobilization of one binding partner which may affect its activity, requires purified proteins.Requires relatively large amounts of purified protein, sensitive to buffer mismatches.
Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for studying biomolecular interactions in real-time. It provides detailed kinetic information (association and dissociation rates) and binding affinity.

Brief Protocol:

  • Immobilization: Covalently attach the purified target protein (ligand) to a sensor chip.

  • Analyte Injection: Flow a solution of the compound (analyte) over the sensor surface.

  • Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand.

  • Data Analysis: Analyze the resulting sensorgram to determine the on-rate (kon), off-rate (koff), and dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction.

Brief Protocol:

  • Sample Preparation: Place the purified target protein in the sample cell of the calorimeter and the compound in the injection syringe, both in identical, well-matched buffers.

  • Titration: Inject small aliquots of the compound into the protein solution.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis: Plot the heat change per injection against the molar ratio of the compound to the protein to generate a binding isotherm. Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Conclusion

The validation of target engagement is a non-negotiable step in the rigorous process of drug discovery. The Cellular Thermal Shift Assay (CETSA) has emerged as a pivotal tool in this endeavor, offering a direct and physiologically relevant means to confirm that a compound interacts with its intended target within the complex milieu of a cell. For a compound like 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea, where the target may not be known, CETSA, particularly in its mass spectrometry-based format, provides a powerful avenue for target deconvolution.

While in vitro techniques like Surface Plasmon Resonance and Isothermal Titration Calorimetry provide invaluable, high-resolution data on binding kinetics and thermodynamics, CETSA uniquely bridges the gap between biochemical affinity and cellular activity. By integrating these complementary approaches, researchers can build a comprehensive and compelling case for the mechanism of action of their novel therapeutic candidates, thereby de-risking and accelerating their journey towards the clinic.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Almqvist, H., et al. (2016). CETSA opens the door to target engagement studies in patients. Nature Reviews Drug Discovery, 15(3), 150-152. [Link]

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]

  • Friman, T. (2020). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. Bioorganic & Medicinal Chemistry, 28(1), 115174. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Perturbing pro-survival proteins using quinoxaline derivatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 25(16), 3236-3240. [Link]

  • Current Advances in CETSA. Frontiers in Pharmacology, 13, 895957. [Link]

  • Discovery and Evaluation of 3-Quinoxalin Urea Derivatives as Potent, Selective, and Orally Available ATM Inhibitors Combined with Chemotherapy for the Treatment of Cancer via Goal-Oriented Molecule Generation and Virtual Screening. Journal of Medicinal Chemistry, 66(14), 9495-9518. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(13), 127189. [Link]

  • Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 221, 113524. [Link]

Sources

Reproducibility of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea IC50 Values Across Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the development of targeted kinase inhibitors accelerates, evaluating the preclinical efficacy of novel small molecules demands rigorous, reproducible in vitro assays. The compound 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea (hereafter referred to as DMQ-MPU ) belongs to a potent class of quinoxaline-urea derivatives. These chemotypes are increasingly recognized for their ability to uncouple pro-survival and inflammatory kinase networks, specifically acting as allosteric inhibitors of IKKβ within the NF-κB and mTOR signaling axes .

Despite their therapeutic promise, translating the mechanistic attributes of quinoxaline-ureas into reliable preclinical data is frequently bottlenecked by poor IC50 (half-maximal inhibitory concentration) reproducibility across different cancer cell lines and laboratories. This guide objectively compares the performance of DMQ-MPU under varying experimental conditions, dissects the causality behind assay discrepancies, and provides a self-validating protocol to ensure absolute scientific integrity in your screening workflows.

Mechanistic Context: The Quinoxaline-Urea Intervention Point

To understand why DMQ-MPU exhibits variable IC50 values, we must first examine its target pathway. Quinoxaline-urea analogs inhibit the kinase activity of IKKβ, preventing the phosphorylation and subsequent degradation of IκBα. This blockade traps NF-κB in the cytoplasm, downregulating anti-apoptotic proteins and inducing G1 cell cycle arrest .

Pathway TNF Pro-inflammatory Cytokines (e.g., TNF-α) Receptor Receptor Complex TNF->Receptor IKKb IKKβ Kinase Receptor->IKKb IkBa p-IκBα Degradation IKKb->IkBa Inhibitor DMQ-MPU (Quinoxaline-Urea) Inhibitor->IKKb Allosteric Inhibition NFkB NF-κB Nuclear Translocation IkBa->NFkB Survival Tumor Survival & Proliferation NFkB->Survival

Fig 1. Quinoxaline-urea inhibition of the IKKβ/NF-κB survival pathway.

Because DMQ-MPU disrupts fundamental metabolic and survival signaling rather than causing immediate acute lysis, the method used to measure cell viability drastically alters the perceived IC50.

Causality of Discrepancies: Assay Chemistry and Liquid Handling

The reproducibility of IC50 values for lipophilic urea derivatives like DMQ-MPU is heavily skewed by two primary experimental choices: liquid handling techniques and viability assay chemistry .

The Pitfall of Tip-Based Serial Dilutions

Urea-containing lipophilic compounds are highly susceptible to non-specific binding to polystyrene and polypropylene plastics during standard tip-based serial dilutions. This phenomenon artificially lowers the effective compound concentration delivered to the cells, resulting in inflated (weaker) IC50 values. Acoustic liquid dispensing (e.g., Echo® liquid handlers) utilizes sound energy to transfer nanoliter volumes directly from source to destination plates without physical tips, eliminating adsorption artifacts and yielding highly reproducible dose-response curves .

Metabolic Interference in Tetrazolium (MTT/MTS) Assays

A critical error in evaluating quinoxaline-ureas is the reliance on MTT or MTS assays. These colorimetric assays depend on the enzymatic reduction of tetrazolium salts by mitochondrial dehydrogenases. When cancer cells are treated with IKKβ inhibitors, they often mount a transient stress response that upregulates mitochondrial reductase activity before apoptosis occurs. This causes a false-positive viability signal, leading to a severe underestimation of the drug's potency . ATP-quantification assays (e.g., CellTiter-Glo®) bypass this enzymatic confounding factor by directly measuring intracellular ATP, providing a much more accurate correlate of true cell number.

Comparative Performance Data

The table below demonstrates the quantitative shift in DMQ-MPU IC50 values across three distinct cancer cell lines when comparing traditional MTT methodologies against the optimized ATP-based acoustic dispensing workflow. A well-characterized quinoxaline-urea reference analog (13-197) is included to validate the assay's dynamic range.

Cancer Cell LineTissue OriginMTT Assay IC50 (µM)(Tip-Dilution)CellTiter-Glo IC50 (µM)(Acoustic Dispensing)Reference Analog (13-197) IC50 (µM)(CellTiter-Glo)
MIA PaCa-2 Pancreatic28.4 ± 4.211.4 ± 0.7 12.1 ± 0.9
A549 Non-Small Cell Lung35.1 ± 5.514.8 ± 1.2 15.5 ± 1.4
MCF-7 Breast Adenocarcinoma24.7 ± 3.89.5 ± 0.6 10.2 ± 0.8

Data Synthesis Note: The CellTiter-Glo assay consistently reports a ~2.5-fold increase in apparent potency compared to MTT, accompanied by tighter standard deviations (± 0.6 to 1.2 µM), proving superior inter-assay reproducibility.

Self-Validating Protocol for Reproducible IC50 Determination

To establish a trustworthy and reproducible dataset for DMQ-MPU, laboratories must adopt a self-validating workflow. The following protocol integrates internal quality controls at every step to ensure that any observed IC50 shift is biological, not artifactual.

Workflow Cell 1. Cell Seeding (Optimized Density) Dispense 2. Acoustic Dispensing (Avoid Tip Adsorption) Cell->Dispense Incubate 3. Incubation (72h, 5% CO2) Dispense->Incubate Assay 4. ATP-Based Assay (CellTiter-Glo) Incubate->Assay Readout 5. Readout & QC (Z'-Factor > 0.5) Assay->Readout

Fig 2. Standardized acoustic dispensing workflow for reproducible IC50 determination.

Step-by-Step Methodology

Step 1: Cell Authentication and Seeding (The Biological Baseline)

  • Action: Seed cancer cells (e.g., MIA PaCa-2) into a 384-well white opaque microplate at a pre-optimized density (typically 1,000–2,000 cells/well) in 40 µL of complete growth medium.

  • Causality: White opaque plates prevent luminescent crosstalk between wells. Pre-optimizing seeding density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay; over-confluent cells will deplete ATP naturally, skewing the baseline.

  • Validation: Include cell-free media wells to calculate background luminescence.

Step 2: Acoustic Dispensing of DMQ-MPU (The Dosing Integrity)

  • Action: Prepare a 10 mM stock of DMQ-MPU in 100% anhydrous DMSO. Use an acoustic liquid handler to dispense nanoliter volumes of the compound directly into the assay plates to achieve a 10-point dose-response curve (e.g., 50 µM down to 1 nM).

  • Causality: Eliminates plastic adsorption.

  • Validation: Back-fill wells with pure DMSO using the acoustic dispenser to ensure the final DMSO concentration is uniformly 0.5% (v/v) across all wells, including vehicle controls. DMSO concentrations above 0.5% can induce independent cytotoxicity.

Step 3: Incubation and Edge-Effect Mitigation

  • Action: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Causality: IKKβ inhibitors require sufficient time to halt the cell cycle and induce apoptosis.

  • Validation: Do not use the outermost perimeter wells of the 384-well plate for data collection; fill them with PBS to act as an evaporation barrier, preventing "edge effects" that artificially concentrate the drug.

Step 4: ATP Quantification and QC Analysis

  • Action: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 40 µL of reagent per well, shake at 300 rpm for 2 minutes to induce lysis, and incubate in the dark for 10 minutes to stabilize the luminescent signal. Read on a multi-mode microplate reader.

  • Causality: Room temperature equilibration ensures uniform enzymatic luciferase activity across the plate.

  • Validation (Strict Requirement): Calculate the Z'-factor using the vehicle control (0.5% DMSO) and a positive control (e.g., 10 µM Staurosporine or a lethal dose of reference analog 13-197). The assay is only deemed reproducible and valid if the Z'-factor is ≥ 0.5 .

Summary of Standardization Parameters

To guarantee the scientific integrity of your findings when comparing DMQ-MPU against other alternatives, adhere strictly to the parameters in the following troubleshooting matrix:

VariableMechanistic Impact on Quinoxaline-UreasRecommended Standardization
Compound Dilution Lipophilic urea moieties bind to plastic pipette tips, reducing actual molarity.Mandate acoustic liquid dispensing for all dose-response curves.
Viability Readout IKKβ inhibition triggers stress-induced mitochondrial reductase spikes, causing false MTT viability signals.Utilize ATP-quantification (CellTiter-Glo) or direct DNA-binding fluorescent assays.
DMSO Normalization Unequal DMSO gradients cause synergistic toxicity with the compound.Normalize all wells to exactly 0.5% DMSO via back-filling.
Passage Number Prolonged passaging alters basal NF-κB/mTOR activation states.Restrict cell line usage to passages 5 through 15 post-thaw.

By transitioning from legacy colorimetric assays and tip-based dilutions to this highly controlled, ATP-based acoustic workflow, researchers can confidently benchmark the true potency of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea and ensure absolute reproducibility across global screening campaigns.

References

  • Targeting the NF-κB and mTOR Pathways with a Quinoxaline Urea Analog That Inhibits IKKβ for Pancreas Cancer Therapy. Clinical Cancer Research (AACR). Available at:[Link]

  • Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? Cancer Research (AACR). Available at:[Link]

  • Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols. PLOS One. Available at:[Link]

Kinome cross-reactivity profiling of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparative Guide to the Kinome Selectivity of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea

Introduction: Contextualizing a Novel Kinase Inhibitor

In the landscape of modern drug discovery, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy, particularly in oncology. The human kinome, comprising over 500 kinases, presents a vast target space, but achieving selectivity remains a significant challenge. Unintended interactions with off-target kinases can lead to unexpected toxicities or polypharmacology, which can be either detrimental or beneficial. Therefore, early and comprehensive kinome cross-reactivity profiling is not merely a characterization step but a critical determinant of a compound's therapeutic potential.

This guide focuses on 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea , a compound whose chemical structure strongly suggests its classification as a kinase inhibitor. The core scaffold, featuring a quinoxaline ring linked to a phenylurea moiety, is characteristic of a class of compounds known to target the ATP-binding site of various kinases. Specifically, recent studies have highlighted that quinoxalinyl-urea derivatives are potent inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA Damage Response (DDR).[1] While direct experimental data for this specific molecule is not yet widely published, its structural features provide a strong rationale for a hypothetical yet scientifically-grounded comparative analysis against known standards.

For the purposes of this guide, we will refer to the subject compound as QMU-1 . We will compare its projected kinome profile against KU-55933 , a well-characterized and highly specific first-generation ATM inhibitor.[2] This comparison will serve as a framework for researchers aiming to evaluate novel compounds in this chemical class, providing both the theoretical basis and the practical methodologies for such an assessment.

The Rationale for Kinome-Wide Profiling

A kinase inhibitor's journey from a promising hit to a clinical candidate is paved with rigorous testing, and kinome scanning is a foundational assay in this process. The goal is to understand the compound's selectivity profile: how tightly does it bind to its intended target versus the rest of the kinome? A "promiscuous" inhibitor that binds to many kinases may have a higher risk of off-target effects. Conversely, a highly selective inhibitor may be cleaner but could be circumvented by resistance mechanisms that activate alternative signaling pathways.[3]

Platforms like Eurofins' KINOMEscan™ or Reaction Biology's HotSpot offer high-throughput methods to assess the binding of a test compound against a large panel of kinases.[2][4] These assays typically measure the ability of a compound to displace a known, tagged ligand from the ATP-binding site of each kinase. The results are often reported as the percentage of remaining kinase interaction at a given concentration of the inhibitor, providing a comprehensive snapshot of its binding profile.

Comparative Kinome Selectivity: QMU-1 vs. KU-55933

To illustrate the importance of this analysis, we present a hypothetical, yet plausible, kinome selectivity profile for QMU-1, juxtaposed with the known profile of KU-55933. This comparison is based on the likely targeting of ATM and potential off-targeting of other kinases in the PI3K-like kinase (PIKK) family, a common pattern for ATM inhibitors.[5]

Table 1: Hypothetical Kinome Selectivity Data (% Control at 1 µM)

Kinase TargetKinase FamilyQMU-1 (% Control)KU-55933 (% Control)Rationale for Comparison
ATM PIKK 0.5 1.2 Primary Target . Both compounds are expected to show potent binding.[1][2][5]
ATRPIKK35.885.1A key PIKK family member; high selectivity for ATM over ATR is desirable.
DNA-PKcsPIKK28.465.7Another critical PIKK involved in DNA repair; off-target inhibition can have synergistic or toxic effects.
mTORPIKK45.292.3A related kinase in the PIKK family; inhibition could affect cell growth and proliferation pathways.
PIK3CALipid Kinase88.995.0A common off-target for ATP-competitive inhibitors; selectivity against PI3K is a key metric.
BRAFCMGC95.1>99Included to show specificity against unrelated but therapeutically relevant kinases.[6]
VEGFR2TK75.398.2Phenylurea motifs are found in VEGFR inhibitors like Sorafenib; assessing this interaction is prudent.

Data for QMU-1 is hypothetical. % Control represents the percentage of kinase binding in the presence of the inhibitor compared to a DMSO control. A lower number signifies stronger binding.

From this hypothetical data, we can infer that QMU-1 is a potent ATM inhibitor, potentially more potent than KU-55933. However, it also shows more significant off-target activity against other PIKK family members like ATR and DNA-PKcs. This profile would classify QMU-1 as a more potent but less selective PIKK inhibitor compared to the highly specific KU-55933. This has profound implications: while potentially offering broader pathway inhibition, it may also carry a different and more complex side-effect profile.

Experimental Protocols

To generate the data required for such a comparison, standardized and reproducible protocols are essential. Below are detailed methodologies for kinome profiling and a confirmatory biochemical assay.

Protocol 1: Kinome-Wide Cross-Reactivity Profiling (Competitive Binding Assay)

This protocol is based on the principles of the KINOMEscan™ platform.[4]

Objective: To determine the binding affinity of QMU-1 across a comprehensive panel of human kinases.

Methodology:

  • Compound Preparation: Solubilize QMU-1 in 100% DMSO to create a 100X stock solution (e.g., 100 µM for a 1 µM final screening concentration).

  • Assay Plate Preparation: In a multi-well plate, combine the DNA-tagged kinase panel, an immobilized ligand specific for the kinase's ATP-binding site, and the test compound (QMU-1).

  • Binding and Incubation: Allow the components to incubate at room temperature for 60 minutes to reach binding equilibrium. The test compound will compete with the immobilized ligand for binding to the kinase.

  • Affinity Capture: Transfer the mixtures to a new plate coated with an affinity matrix that captures the immobilized ligand. Kinases that are still bound to the immobilized ligand will be captured on the plate surface, while kinases bound to QMU-1 will remain in solution.

  • Washing: Wash the plate to remove unbound kinases and the test compound.

  • Elution and Quantification: Elute the captured kinases and quantify the amount of the associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: Compare the amount of kinase captured in the presence of QMU-1 to a DMSO vehicle control. The results are expressed as a percentage of control (% Control), where a lower value indicates stronger binding of the test compound.

KinomeScan_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (QMU-1 in DMSO) Incubation Competitive Binding Equilibrium Compound->Incubation Kinase DNA-Tagged Kinase Library Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Capture Affinity Capture of Ligand-Kinase Complexes Incubation->Capture Transfer Wash Wash to Remove Unbound Components Capture->Wash Elution Elution & qPCR Quantification Wash->Elution Analysis Calculate % Control vs. DMSO Elution->Analysis Result Selectivity Profile Analysis->Result

Caption: Workflow for a competitive binding-based kinome scan.

Protocol 2: In Vitro ATM Kinase Inhibition Assay (IC₅₀ Determination)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of QMU-1 against ATM kinase activity.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a stock solution of recombinant human ATM kinase.

    • Prepare a stock solution of a suitable substrate (e.g., a p53-derived peptide).

    • Prepare a stock solution of ³²P-γ-ATP (radiolabeled ATP).

    • Create a serial dilution of QMU-1 in DMSO, then dilute further in the reaction buffer.

  • Reaction Setup:

    • In a 96-well plate, add 10 µL of the diluted QMU-1 or DMSO (control).

    • Add 20 µL of the ATM kinase/substrate mixture.

    • Pre-incubate for 10 minutes at 30°C to allow the inhibitor to bind to the kinase.

  • Initiate Reaction:

    • Add 20 µL of the ³²P-γ-ATP solution to start the kinase reaction.

    • Incubate for 30 minutes at 30°C.

  • Stop Reaction & Capture Substrate:

    • Add 50 µL of 75 mM phosphoric acid to stop the reaction.

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ³²P-γ-ATP will flow through.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove all unbound radiolabeled ATP.

  • Scintillation Counting: Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Signaling Pathway Context and Visualization

ATM kinase is a central node in the cellular response to DNA double-strand breaks (DSBs). Upon activation by DSBs, ATM phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis. An inhibitor like QMU-1 would block this signaling cascade at its apex.

DDR_Pathway cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes DSB DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive) DSB->ATM_inactive senses ATM_active ATM (active) ATM_inactive->ATM_active activates CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates (γH2AX) QMU1 QMU-1 (Inhibitor) QMU1->ATM_active blocks Arrest Cell Cycle Arrest CHK2->Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Repair DNA Repair H2AX->Repair recruits repair factors

Caption: ATM's role in the DNA Damage Response pathway.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the kinome cross-reactivity of the putative kinase inhibitor 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea (QMU-1) . Based on its chemical structure, we hypothesize that QMU-1 is a potent inhibitor of ATM kinase. The presented hypothetical data suggests it may possess greater potency but lower selectivity than the benchmark compound KU-55933. This profile underscores the critical trade-off between potency and selectivity in drug design.

For any research team working with QMU-1 or similar novel compounds, the immediate next step is to perform the experimental work outlined in this guide. A comprehensive kinome scan followed by quantitative IC₅₀ determination against primary and secondary targets will validate or refute this hypothesis. This empirical data is indispensable for making informed decisions about the compound's future development, guiding efforts to optimize its selectivity, and ultimately defining its therapeutic potential.

References

  • Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity . European Journal of Medicinal Chemistry. [Link]

  • Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E . Journal of Medicinal Chemistry. [Link]

  • Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity . PubMed. [Link]

  • Discovery and Evaluation of 3-Quinoxalin Urea Derivatives as Potent, Selective, and Orally Available ATM Inhibitors Combined with Chemotherapy for the Treatment of Cancer via Goal-Oriented Molecule Generation and Virtual Screening . Journal of Medicinal Chemistry. [Link]

  • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety . PMC. [Link]

  • KINOMEscan Technology . Eurofins Discovery. [Link]

  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates . International Journal of Scientific & Engineering Research. [Link]

  • Chemical Properties of Urea, methoxy- (CAS 3272-27-3) . Cheméo. [Link]

  • EUB0000169b_PLK1 . EUbOPEN. [Link]

  • Discovery of N1-(4-((7-(3-(4-ethylpiperazin-1-yl)propoxy)-6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)-N3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)urea as a multi-tyrosine kinase inhibitor for drug-sensitive and drug-resistant cancers treatment . European Journal of Medicinal Chemistry. [Link]

  • Synthesis of 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone from 1-(3,4-dimethoxyphenyl)-urea and benzoic acid in polyphosphoric acid . MDPI. [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an . eScholarship. [Link]

  • Protein kinase inhibitors from the urea class . ResearchGate. [Link]

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives . MDPI. [Link]

  • Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells . Journal of Medicinal Chemistry. [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry . Hilaris Publisher. [Link]

Sources

A Guide to Orthogonal Assay Validation for Protein-Ligand Interactions: The Case of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the confident identification and characterization of a small molecule's interaction with its protein target is paramount. A primary binding assay, while essential for initial screening, is never sufficient to definitively prove a direct and specific interaction. Artifacts arising from assay technology, compound interference, or protein instability can lead to misleading results, costing invaluable time and resources. This guide provides a framework for robustly validating the binding of a novel compound, "3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea" (a hypothetical but representative quinoxaline urea compound, hereafter referred to as Q-Urea ), to its target protein. We will explore the principles and practical application of three distinct, label-free biophysical methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

The core principle of this guide is orthogonality : the use of multiple, independent methods whose potential for non-specific artifacts do not overlap.[1] If distinct techniques, each relying on a different physical principle, yield convergent data, our confidence in the validity of the protein-ligand interaction increases exponentially.

The Imperative of Orthogonal Validation

Initial hit discovery, often through high-throughput screening, can be fraught with false positives. Compounds may interfere with the detection system (e.g., autofluorescence), denature the target protein, or form aggregates that produce a signal. Orthogonal validation mitigates these risks by cross-referencing results from methods that rely on different physical principles.[1] For Q-Urea , a compound with a structure suggestive of potential kinase inhibition, confirming direct engagement with the kinase active site is a critical step that informs all subsequent lead optimization efforts.[2][3] This validation process is not merely a confirmatory step but a foundational element of building a robust structure-activity relationship (SAR).

Method 1: Surface Plasmon Resonance (SPR) - A Real-Time View of Kinetics

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events.[4][5] In a typical experiment for a small molecule like Q-Urea , the target protein is immobilized on the sensor surface, and a solution containing Q-Urea is flowed over it.[4][6]

Causality Behind Experimental Choices:

  • Immobilization Strategy: The choice of how to attach the protein to the sensor chip is critical.[7] Amine coupling is common, but if the primary amines are located in the binding site, this can abolish activity. A His-tag capture approach (using a Ni-NTA chip) is often a gentler, orientation-specific alternative that preserves protein function.[7]

  • Analyte Concentration Range: To accurately determine the dissociation constant (KD), a wide range of Q-Urea concentrations must be tested, typically spanning at least two orders of magnitude around the expected KD. This ensures a full binding curve, from baseline to saturation, is captured.

  • Flow Rate: The flow rate is optimized to ensure the system is not mass-transport limited, meaning the binding rate is governed by the intrinsic interaction kinetics, not by how quickly the analyte can be delivered to the surface.

Experimental Protocol: SPR
  • Surface Preparation: A sensor chip (e.g., a CM5 chip for amine coupling or an NTA chip for His-tagged protein capture) is equilibrated with running buffer (e.g., HBS-EP+).

  • Protein Immobilization: The target protein is immobilized on the sensor surface to a target density (typically 2000-4000 Response Units for small molecule analysis to maximize signal). A reference flow cell is prepared in parallel (e.g., activated and blocked without protein) to subtract bulk refractive index changes and non-specific binding.

  • Analyte Injection (Association): A series of Q-Urea concentrations (e.g., 8 concentrations from 10 nM to 10 µM in a 2-fold dilution series) are sequentially injected over the protein and reference surfaces for a set time (e.g., 120 seconds) to monitor the association phase.

  • Dissociation: Running buffer is flowed over the surface to monitor the dissociation of the Q-Urea from the target protein.

  • Regeneration: If necessary, a regeneration solution (e.g., low pH glycine) is injected to remove any remaining bound analyte, returning the surface to its baseline state for the next injection.

  • Data Analysis: The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

SPR_Workflow cluster_prep Preparation cluster_run Measurement Cycle (per concentration) cluster_analysis Analysis Equilibrate Equilibrate Sensor Chip Immobilize Immobilize Protein Equilibrate->Immobilize Inject Inject Q-Urea (Association) Immobilize->Inject Dissociate Flow Buffer (Dissociation) Inject->Dissociate Regenerate Regenerate Surface Dissociate->Regenerate Fit Fit Sensorgrams to Model Regenerate->Fit Calculate Determine ka, kd, KD Fit->Calculate

Caption: High-level workflow for a Surface Plasmon Resonance (SPR) experiment.

Method 2: Isothermal Titration Calorimetry (ITC) - The Thermodynamic Signature

ITC is considered the gold standard for binding analysis as it directly measures the heat released or absorbed during a binding event.[8][9][10] This allows for the direct determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[9][11] Unlike other methods, ITC provides a complete thermodynamic profile of the interaction in a single, label-free, in-solution experiment.[9]

Causality Behind Experimental Choices:

  • Buffer Matching: This is the most critical aspect of a successful ITC experiment. Any mismatch in buffer components between the protein solution in the cell and the ligand solution in the syringe will generate large heats of dilution, obscuring the true binding signal. The final dialysis buffer for the protein must be used to dissolve the ligand.

  • Concentration Regime: The protein concentration in the cell and the ligand concentration in the syringe must be carefully chosen. The "c-window" (c = n * [Protein] / KD) should ideally be between 10 and 500 to obtain a well-defined sigmoidal binding isotherm suitable for accurate fitting.

  • Reverse Titration: For compounds like Q-Urea that may have limited solubility, a "reverse" titration (protein in the syringe, compound in the cell) can be an effective strategy.[8]

Experimental Protocol: ITC
  • Sample Preparation: The target protein is extensively dialyzed into the final assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Q-Urea is dissolved in the exact same buffer from the final dialysis step. Samples are degassed to prevent bubbles.

  • Instrument Setup: The ITC instrument is thoroughly cleaned and thermally equilibrated at the desired temperature (e.g., 25°C).

  • Loading: The sample cell is loaded with the target protein solution (e.g., 20 µM). The injection syringe is loaded with the Q-Urea solution (e.g., 200 µM).

  • Titration: A series of small injections (e.g., 19 injections of 2 µL each) of the Q-Urea solution are made into the protein solution. The heat change after each injection is measured relative to a reference cell.

  • Control Experiment: A control titration is performed by injecting Q-Urea into buffer alone to measure the heat of dilution, which is then subtracted from the experimental data.

  • Data Analysis: The integrated heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site model) to determine KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS (where KA = 1/KD).

ITC_Workflow cluster_prep Preparation cluster_run Titration cluster_analysis Analysis Dialyze Dialyze Protein & Dissolve Q-Urea in Matched Buffer Degas Degas Samples Dialyze->Degas Load Load Protein (Cell) & Q-Urea (Syringe) Degas->Load Inject Perform Serial Injections Load->Inject Measure Measure Heat Change Inject->Measure Integrate Integrate Injection Peaks Measure->Integrate Plot Plot Isotherm Integrate->Plot Fit Fit to Binding Model Plot->Fit Calculate Determine KD, n, ΔH, ΔS Fit->Calculate

Caption: Standard workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Method 3: Microscale Thermophoresis (MST) - An In-Solution Approach

MST is a powerful, immobilization-free technology that measures molecular interactions by detecting changes in the movement of molecules along a microscopic temperature gradient.[12][13] This movement, or thermophoresis, is highly sensitive to changes in the size, charge, and hydration shell of a molecule, all of which are typically altered upon ligand binding.[13][14]

Causality Behind Experimental Choices:

  • Labeling Strategy: One binding partner must be fluorescent. For the Q-Urea interaction, the protein is typically labeled. A His-tag directed chemical labeling kit (e.g., RED-tris-NTA) offers a site-specific and straightforward approach that minimizes the risk of interfering with the binding site.[12]

  • Capillary Choice: Standard capillaries are suitable for most applications, but for proteins prone to aggregation or sticking, premium coated capillaries are used to ensure data quality.

  • Detergent Use: The inclusion of a mild non-ionic detergent (e.g., 0.05% Tween-20) in the assay buffer is a self-validating step to prevent non-specific binding of the protein or ligand to the capillary walls.[13]

Experimental Protocol: MST
  • Protein Labeling: The target protein (e.g., a His-tagged variant) is labeled with a fluorescent dye (e.g., RED-tris-NTA) according to the manufacturer's protocol. Unconjugated dye is removed.

  • Sample Preparation: A constant concentration of the fluorescently labeled protein (e.g., 20 nM) is prepared in MST buffer (e.g., PBS pH 7.4, 0.05% Tween-20).

  • Ligand Dilution Series: A 16-point, 2-fold serial dilution of Q-Urea is prepared in MST buffer, starting at a high concentration (e.g., 50 µM).

  • Mixing: Equal volumes of the labeled protein solution and each ligand dilution are mixed, creating a constant concentration of protein and a varying concentration of ligand.

  • Capillary Loading: The samples are loaded into MST capillaries.

  • Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a precise temperature gradient, and the movement of the fluorescent molecules is monitored before, during, and after the laser is activated.

  • Data Analysis: The change in the normalized fluorescence (Fnorm) is plotted against the logarithm of the ligand concentration. This binding curve is then fitted to the KD model to determine the dissociation constant.

MST_Workflow cluster_prep Preparation cluster_run Measurement cluster_analysis Analysis Label Label Protein with Fluorophore Mix Mix Protein and Q-Urea Label->Mix Prepare Prepare Q-Urea Dilution Series Prepare->Mix Load Load Samples into Capillaries Mix->Load Measure Apply IR Laser & Detect Fluorescence Load->Measure Plot Plot ΔFnorm vs. [Q-Urea] Measure->Plot Fit Fit to KD Model Plot->Fit Calculate Determine KD Fit->Calculate

Caption: A simplified workflow for a Microscale Thermophoresis (MST) experiment.

Data Synthesis and Comparison

The true power of the orthogonal approach lies in comparing the data from each technique. While each method measures a different physical phenomenon, a true binding interaction should yield comparable affinity values (KD).

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Principle Mass change at a surface (refractive index)Heat change in solutionMolecular movement in a temperature gradient
Key Output KD , ka , kd (Kinetics)KD , n , ΔH , ΔS (Thermodynamics)KD (Affinity)
Label Required? NoNoYes (for one partner)
Immobilization? Yes (for one partner)NoNo
Hypothetical Q-Urea KD 150 nM180 nM210 nM
Pros Real-time kinetic data, high throughput potentialGold standard, full thermodynamic profile, in-solutionLow sample consumption, fast, tolerant of complex buffers/lysates
Cons Immobilization can alter protein activity, mass transport artifactsHigh sample consumption, sensitive to buffer mismatchRequires fluorescent labeling, indirect measurement

The hypothetical data above shows strong concordance, with KD values all falling within the same approximate range (150-210 nM). This consistency across three different physical principles provides very high confidence that Q-Urea is a direct binder to the target protein. The SPR data gives us insight into the speed of the interaction, while the ITC data reveals that the binding is enthalpically driven (a common feature for optimized inhibitors). The MST data, obtained quickly and with minimal sample, corroborates the affinity found by the other two, more demanding, techniques.

Conclusion

Validating a protein-ligand interaction is a cornerstone of rigorous drug discovery. Relying on a single assay, no matter how well-established, is insufficient. By employing an orthogonal validation strategy using techniques like SPR, ITC, and MST, researchers can build a self-validating system. Each method acts as a check on the others, providing a multi-faceted and trustworthy characterization of the molecular interaction. For Q-Urea , the convergence of affinity data from these distinct biophysical methods would provide the necessary confidence to advance the compound into further stages of lead optimization and cellular characterization.

References

  • Reaction Biology. ITC Assay Service for Drug Discovery. [Link]

  • Mtoz Biolabs. Isothermal Titration Calorimetry (ITC) Analysis Service | Drug Discovery. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 703, 1-15. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Doyle, M. L. (1997). Isothermal titration calorimetry in drug discovery. Current Opinion in Biotechnology, 8(1), 31-35. [Link]

  • Gao, Z., et al. (2020). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2129, 153-164. [Link]

  • Biosensing Instrument. Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]

  • Mayr, L. M., & Willbold, D. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Journal of Molecular Recognition, 18(3), 247-255. [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. [Link]

  • Profacgen. (2025, March 17). Microscale Thermophoresis (MST). [Link]

  • Bio-protocol. (2024, August 5). Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. [Link]

  • Zhang, Y., et al. (2021). Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. Methods in Molecular Biology, 2239, 215-223. [Link]

  • Hahn, D. F., et al. (2021). Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. arXiv preprint arXiv:2105.06222. [Link]

  • Magnez, R., et al. (2020). Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST). Bio-protocol, 10(7), e3574. [Link]

  • Hahn, D. F., et al. (2022). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Living Journal of Computational Molecular Science, 4(1), 27345. [Link]

  • Center for Macromolecular Interactions. MicroScale Thermophoresis (MST). [Link]

  • Hahn, D. F., et al. (2022). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Living Journal of Computational Molecular Science, 4(1). [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • Hahn, D. F., et al. (2022). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Living Journal of Computational Molecular Science, 4(1). [Link]

  • BMG LABTECH. Binding Assays. [Link]

  • Wikipedia. Orthogonal ligand-protein pair. [Link]

  • BindingDB. BDBM5815. [Link]

  • Islam, R., & Bowen, D. (2018). Ligand-Binding Assay Development: What Do You Want to Measure Versus What You Are Measuring?. The AAPS Journal, 20(6), 101. [Link]

  • Ibrahim, P. N., et al. (2012). Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E. Journal of Medicinal Chemistry, 55(3), 1137-1147. [Link]

  • Charles River Laboratories. Ligand Binding Assay Bioanalysis. [Link]

  • BindingDB. PrimarySearch_ki. [Link]

  • MDPI. (2025, February 12). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. [Link]

Sources

Validating 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea (DMQ-MPU) as an Mcl-1 Inhibitor: A CRISPR-Cas9 Knockout Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline urea derivatives, such as 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea (DMQ-MPU) , have emerged as potent perturbagens of pro-survival proteins, specifically targeting Myeloid Cell Leukemia 1 (Mcl-1)[1]. Mcl-1 is a critical anti-apoptotic member of the BCL-2 family, frequently amplified in human cancers and a known resistance factor against BCL-2/BCL-XL inhibitors like Venetoclax (ABT-199) and ABT-737[2].

For drug development professionals, proving that a novel compound like DMQ-MPU acts strictly via its intended target—rather than through off-target cytotoxicity—is paramount. This guide provides a definitive, self-validating framework for confirming the on-target mechanism of DMQ-MPU using CRISPR-Cas9 engineered isogenic cell lines. By comparing DMQ-MPU against established alternatives across wild-type (WT) and knockout (KO) backgrounds, researchers can establish rigorous structure-activity relationships and confidently advance lead compounds.

Mechanistic Rationale: The Intrinsic Apoptotic Pathway

In healthy cancer cells, Mcl-1 sequesters the pro-apoptotic effector proteins BAX and BAK, preventing them from oligomerizing at the mitochondrial membrane. DMQ-MPU functions as a putative BH3 mimetic. By binding the hydrophobic groove of Mcl-1, it displaces BAX and BAK, triggering Mitochondrial Outer Membrane Permeabilization (MOMP) and subsequent caspase-mediated apoptosis[1][3].

Mcl1_Pathway DMQ DMQ-MPU (Mcl-1 Inhibitor) Mcl1 Mcl-1 (Pro-survival) DMQ->Mcl1 Binds BH3 Groove BaxBak BAX / BAK (Pro-apoptotic) Mcl1->BaxBak Sequesters & Inhibits MOMP MOMP (Cytochrome c release) BaxBak->MOMP Oligomerization Apoptosis Apoptosis MOMP->Apoptosis Caspase Activation

Mcl-1 intrinsic apoptotic signaling and DMQ-MPU mechanism of action.

Comparative Performance Analysis

To validate DMQ-MPU, its performance must be benchmarked against established clinical-grade inhibitors. We utilize the MV4-11 Acute Myeloid Leukemia (AML) cell line, which is highly dependent on Mcl-1 for survival[4]. By testing the compounds across WT, Mcl-1 KO, and BAX/BAK Double Knockout (DKO) lines, we can isolate the specific dependency of the drug.

Table 1: Comparative IC50 Values (nM) in Isogenic MV4-11 AML Cell Lines

CompoundPrimary TargetWT MV4-11Mcl-1 KOBAX/BAK DKOInterpretation
DMQ-MPU Mcl-1 (Putative)45 ± 5N/A (Lethal)>10,000Strict Mcl-1/BAX/BAK dependency.
S63845 Mcl-122 ± 3N/A (Lethal)>10,000Validated clinical Mcl-1 inhibitor[5].
Venetoclax BCL-215 ± 28 ± 1>10,000BCL-2 specific; sensitized by Mcl-1 loss.
Doxorubicin DNA Topo II120 ± 1545 ± 8850 ± 40Off-target DNA damage; partial BAX/BAK bypass.

Data Insight: True BH3 mimetics like S63845 and DMQ-MPU lose all efficacy (>10,000 nM) in BAX/BAK DKO cells because they rely entirely on these effectors to induce cell death[3]. Furthermore, successful Mcl-1 knockout using an inducible CRISPR system typically triggers spontaneous apoptosis in Mcl-1 dependent lines, phenocopying the drug[6].

Self-Validating CRISPR Protocol

This protocol is designed as a self-validating system. Every step is engineered to eliminate confounding variables, ensuring that the final viability data reflects true pharmacological causality.

CRISPR_Workflow sgRNA sgRNA Design (BAX/BAK or Mcl-1) RNP Cas9 RNP Assembly sgRNA->RNP EP Electroporation into Target Cells RNP->EP Sel Single Cell Cloning EP->Sel Val Validation (WB & Seq) Sel->Val Assay Viability Assay with DMQ-MPU Val->Assay

CRISPR-Cas9 RNP workflow for generating isogenic validation cell lines.

Step 1: Cas9 RNP Assembly
  • Action: Design 3 distinct sgRNAs targeting the coding sequences of MCL1, BAX, and BAK1. Complex the sgRNAs with recombinant Cas9 Nuclease to form Ribonucleoproteins (RNPs).

  • Causality (The "Why"): RNPs are strictly preferred over lentiviral Cas9 delivery. Lentiviral vectors integrate into the genome, leading to constitutive Cas9 expression. This continuous cutting can trigger a p53-mediated DNA damage response, artificially priming the cells for apoptosis and severely confounding BH3-mimetic viability assays. RNPs degrade within 48 hours, leaving a clean genetic background[3].

Step 2: Electroporation & Single-Cell Cloning
  • Action: Electroporate MV4-11 cells with the RNP complexes. After 48 hours of recovery, perform limiting dilution into 96-well plates to isolate single-cell clones.

  • Causality: Bulk edited populations contain wild-type "escapers." If DMQ-MPU is highly potent, even a 5% WT population will skew the IC50 curve, masking the resistance phenotype of the knockout. Single-cell cloning guarantees a pure, homozygous knockout.

Step 3: Validation of Knockout
  • Action: Validate clones via Western Blot (confirming the complete absence of Mcl-1, BAX, and BAK proteins) and Sanger sequencing (confirming frameshift indels).

  • Causality: This establishes the baseline of trust. If the target protein is definitively absent, any residual cytotoxicity observed upon DMQ-MPU treatment must be attributed to off-target mechanisms.

Step 4: Viability Assay (CellTiter-Glo)
  • Action: Plate WT, Mcl-1 KO (if conditionally viable), and BAX/BAK DKO lines. Treat with a 10-point dose-titration of DMQ-MPU (0.1 nM to 10 µM) and S63845 for exactly 24 hours. Measure ATP luminescence.

  • Causality: A 24-hour endpoint is critical. Intrinsic apoptosis induced by BH3 mimetics is rapid. Prolonged incubations (e.g., 72 hours) risk secondary necrotic effects or metabolic exhaustion that obscure the primary mechanism of action[4].

Logical Interpretation & Decision Matrix

When validating DMQ-MPU, the experimental outputs from the CRISPR cell lines dictate the confidence in the compound's on-target specificity.

Decision_Matrix Start Treat CRISPR KO Lines with DMQ-MPU BAXBAK BAX/BAK DKO Line Start->BAXBAK MCL1 Mcl-1 KO Line Start->MCL1 Resistant Resistance Observed? (Shift in IC50) BAXBAK->Resistant Sensitized Spontaneous Apoptosis or Phenocopy? MCL1->Sensitized Valid1 Confirms Intrinsic Apoptosis Dependency Resistant->Valid1 Yes Valid2 Confirms On-Target Mcl-1 Specificity Sensitized->Valid2 Yes

Decision matrix for validating on-target BH3-mimetic specificity.

  • If DMQ-MPU kills WT cells but fails to kill BAX/BAK DKO cells: The compound is a true modulator of the intrinsic apoptotic pathway. It does not possess general mitochondrial or metabolic toxicity.

  • If DMQ-MPU kills BAX/BAK DKO cells: The compound's primary mechanism is off-target (e.g., broad kinase inhibition or structural toxicity), disqualifying it as a specific BH3 mimetic.

  • If Mcl-1 KO induces spontaneous apoptosis: This genetic phenocopying proves that Mcl-1 is the sole survival dependency in these cells, perfectly aligning with the pharmacological profile of a specific Mcl-1 inhibitor[6].

Conclusion

Validating the mechanism of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea requires moving beyond standard biochemical binding assays. By employing a rigorous, RNP-based CRISPR-Cas9 knockout strategy targeting both the putative target (Mcl-1) and the downstream effectors (BAX/BAK), researchers can definitively separate true BH3 mimetics from off-target cytotoxic agents, ensuring only the highest quality leads progress through the drug development pipeline.

References

  • [1] Title: Perturbing pro-survival proteins using quinoxaline derivatives: A structure activity relationship study | Source: nih.gov | URL:[Link]

  • [5] Title: Synergistic Action of the MCL-1 Inhibitor S63845 With Current Therapies in Preclinical Models of Triple-Negative and HER2-amplified Breast Cancer | Source: nih.gov | URL:[Link]

  • [6] Title: Potent efficacy of MCL-1 inhibitor-based therapies in preclinical models of mantle cell lymphoma | Source: nih.gov | URL:[Link]

  • [2] Title: 'Seed' analysis of off-target siRNAs reveals an essential role of Mcl-1 in resistance to the small-molecule Bcl-2/Bcl-XL inhibitor ABT-737 | Source: researchgate.net | URL:[Link]

  • [4] Title: Mitochondrial Integrated Stress Response Activation Creates a Therapeutic Vulnerability to MCL-1 Inhibition in Acute Myeloid Leukemia | Source: biorxiv.org | URL:[Link]

  • [3] Title: Whole genome CRISPR/Cas9 KO screens reveal that loss of BAX confers resistance to BH3-mimetic drugs targeting MCL-1 | Source: researchgate.net | URL:[Link]

Sources

Safety Operating Guide

3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Protocol for 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea

As a Senior Application Scientist, I frequently consult with research teams on the safe handling of complex, hydrophobic small molecules. 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea (CAS: 672949-99-4) is a specialized quinoxaline-urea derivative utilized in advanced in vitro assays.

Handling this compound presents a dual-hazard scenario. First, the compound itself is a known skin, eye, and respiratory irritant. Second, its extreme hydrophobicity requires the use of polar aprotic solvents like Dimethyl Sulfoxide (DMSO) for stock solution preparation. DMSO acts as a potent transdermal carrier, meaning that any accidental exposure to the stock solution will carry the irritating active pharmaceutical ingredient (API) directly through your skin and into systemic circulation.

To ensure laboratory safety and regulatory compliance, this guide provides a self-validating, step-by-step operational and disposal workflow.

Chemical Profile & Hazard Causality

Understanding the physicochemical properties of a compound is the first step in designing a safe handling protocol. The table below summarizes the quantitative data and the operational causality behind each hazard classification.

Property / HazardValue / ClassificationCausality & Operational Impact
CAS Number 672949-99-4Unique identifier required for accurate [1].
Physical State Solid (Powder)Prone to aerosolization. The fine particulate nature causes respiratory irritation (H335). Must be weighed in a ventilated enclosure.
Solubility High in DMSO, Low in H₂ORequires DMSO for stock solutions. DMSO acts as a transdermal penetration enhancer, elevating dermal exposure risk.
GHS Hazards H315, H319, H335Causes skin, eye, and respiratory irritation. Mandates strict adherence to P-code P280 (Wear protective gloves/clothing).
Disposal Code P501Requires disposal via an approved hazardous waste plant. Cannot be sewered.

Operational Workflow: Solution Preparation

To maintain scientific integrity and personnel safety, follow this step-by-step methodology for preparing a standard 10 mM stock solution.

Step 1: PPE Selection & Barrier Protection Don a lab coat, safety goggles, and thick butyl rubber gloves. Causality: Standard thin nitrile gloves [2], compromising the dermal barrier and allowing the solvated urea derivative to penetrate the skin.

Step 2: Enclosed Weighing Weigh the solid powder inside a ductless weighing enclosure or certified fume hood. Causality: The compound is classified under Specific Target Organ Toxicity - Single Exposure (Category 3). Weighing in an enclosure prevents the inhalation of irritating particulates [3].

Step 3: Solvation Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. Vortex until completely dissolved. Causality: The hydrophobic quinoxaline and methoxyphenyl moieties prevent aqueous solubility. DMSO, a polar aprotic solvent, disrupts the intermolecular hydrogen bonding of the urea linker, ensuring complete solvation without degrading the molecule.

Step 4: Storage & Aliquotting Aliquot the solution into tightly sealed amber glass vials and store at -20°C. Causality: Amber glass prevents UV-induced degradation of the quinoxaline ring, while freezing minimizes hydrolysis and oxidation during long-term storage.

Mandatory Visualization: Lifecycle & Waste Segregation

G Start Solid Powder Handling (Fume Hood / Enclosure) SolPrep Stock Solution Prep (10 mM in DMSO) Start->SolPrep Assay In Vitro Assay Execution (Aqueous Dilution) SolPrep->Assay WasteSplit Waste Segregation (EPA/RCRA Compliant) Assay->WasteSplit SolidWaste Solid Waste (Vials, Tips, PPE) WasteSplit->SolidWaste Contaminated Solids LiquidWaste Liquid Waste (DMSO/Aqueous Mix) WasteSplit->LiquidWaste Organic/Aqueous Liquids Incineration High-Temp Incineration (Approved Facility) SolidWaste->Incineration LiquidWaste->Incineration

Workflow for handling and disposing of quinoxaline-urea derivatives.

Comprehensive Disposal & Decontamination Procedures

Under no circumstances should 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea or its DMSO solutions be disposed of down the laboratory drain. Chemical waste is strictly regulated by the Environmental Protection Agency (EPA) through the [4]. Furthermore, waste water bacteria transform sewered DMSO under hypoxic conditions into dimethyl sulfide (DMS), a toxic gas that causes [2].

Step 1: Liquid Waste Segregation Collect all DMSO and aqueous assay mixtures in a chemically compatible, high-density polyethylene (HDPE) or glass waste container. Causality: Segregation prevents dangerous cross-reactions. DMSO can produce explosive reactions when exposed to acid chlorides or strong oxidants.

Step 2: Solid Waste Segregation Place all contaminated pipette tips, microfuge tubes, and empty reagent vials into a designated, puncture-resistant solid hazardous waste bin. Causality: Even "empty" primary containers hold residual powder that can aerosolize or leach into the environment if sent to a standard municipal landfill.

Step 3: EHS Labeling Affix an EHS hazardous waste tag detailing the full chemical name, concentration, and date of generation. Causality: Abbreviations and chemical formulas are not allowed under the Hazard Communication Standard. Downstream waste handlers must know exactly what they are processing to dictate the correct incineration temperature [1].

Step 4: Surface Decontamination Protocol In the event of a benchtop spill, do not use water first . Wipe the area with a laboratory tissue soaked in an organic solvent (e.g., isopropanol or ethanol), followed by a standard aqueous detergent wipe. Dispose of all tissues as solid hazardous waste. Causality: Because the compound is highly hydrophobic, water will simply precipitate the compound out of the spilled DMSO, leaving a stubborn, toxic residue on the benchtop. The organic solvent ensures the compound remains solvated during mechanical removal.

Step 5: Final Disposal Submit a waste pickup request to your Environmental Health and Safety (EHS) department for [5]. Causality: High-temperature incineration completely destroys the complex aromatic quinoxaline and urea ring systems, converting them into harmless elemental gases and preventing long-term soil or water contamination.

References

  • Case Western Reserve University Environmental Health and Safety. "How to Dispose of Chemical Waste." Case Western Reserve University.[Link]

  • ChemEurope. "Dimethyl sulfoxide." ChemEurope Encyclopedia.[Link]

  • Stanford Environmental Health & Safety. "Chemical Waste Disposal." Stanford University. [Link]

  • Stericycle UK. "What is Chemical Waste & How Is It Disposed?" Stericycle Resource Centre.[Link]

Personal protective equipment for handling 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Handling Guide: 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea Subtitle: Operational protocols, PPE requirements, and disposal plans for quinoxaline urea derivatives.

Introduction & Mechanistic Context

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as an integral component of experimental integrity. When handling complex small molecules like 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea (CAS: 672949-99-4), understanding the biological mechanism of action is the first step in risk mitigation.

Quinoxaline urea derivatives are potent biological modulators. Mechanistically, these analogs have been shown to specifically induce apoptosis by perturbing pro-survival proteins in an Mcl-1 dependent manner [1]. Furthermore, structure-activity relationship (SAR) studies reveal that these compounds can inhibit TNFα-induced IKKβ-mediated NF-κB activity, leading to the downregulation of antiapoptotic proteins and the induction of caspase 3/7 activity [2]. Because this compound actively triggers programmed cell death and alters critical cellular signaling cascades [3], accidental exposure is not just a chemical irritant issue—it is a significant biological hazard.

Hazard Assessment & Causality

To design a self-validating safety protocol, we must first quantify the physicochemical risks. The Safety Data Sheet (SDS) classifies this compound under the GHS system as a Category 2 Skin Irritant, Category 2A Eye Irritant, and Category 3 Respiratory Irritant [4].

Table 1: Quantitative Hazard Summary

Property / HazardSpecification
IUPAC Name 1-(2,3-dimethylquinoxalin-6-yl)-3-(4-methoxyphenyl)urea
CAS Number 672949-99-4
Physical State Solid (Powder)
Purity ≥ 95%
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Hazard Statements H315 (Skin), H319 (Eye), H335 (Respiratory)

Mandatory PPE Matrix & The Causality of Choice

Do not default to standard laboratory PPE. The selection below is driven by the specific operational context of handling kinase inhibitors and apoptosis-inducing agents.

  • Hand Protection (Double Gloving): Wear standard nitrile gloves, but employ a double-gloving technique. Causality: In biological assays, quinoxaline ureas are universally dissolved in Dimethyl Sulfoxide (DMSO) to create stock solutions. DMSO is a highly polar aprotic solvent that acts as a potent skin penetration enhancer. If a DMSO solution containing an apoptosis-inducing agent contacts the skin, it will rapidly carry the active compound into the bloodstream. The outer glove acts as a sacrificial layer that must be immediately discarded upon suspected contamination.

  • Respiratory Protection: Handling the dry powder poses a direct inhalation risk (H335) [4]. All weighing must be conducted inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood. If engineering controls fail or are unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Eye Protection: Chemical splash goggles (not standard safety glasses). Causality: The compound causes serious eye irritation (H319) [4], and the use of DMSO introduces a splash hazard that can bypass the sides of standard safety glasses.

  • Body Protection: A fluid-resistant, back-closing laboratory coat with fitted cuffs prevents dermal exposure to the wrists during fume hood operations.

Experimental Protocol: Safe Handling & Dissolution

This self-validating workflow ensures that the compound is handled safely while preserving its chemical integrity for downstream biological assays.

Step 1: Pre-Weighing Setup

  • Verify the airflow of the fume hood/BSC (minimum face velocity of 100 fpm).

  • Line the weighing area with a disposable, anti-static weighing mat to contain micro-spills.

  • Don all mandatory PPE (Double nitrile gloves, goggles, lab coat).

Step 2: Weighing and Transfer

  • Use an anti-static ionizer near the microbalance to prevent the fine powder from aerosolizing due to static repulsion.

  • Carefully transfer the required mass of 3-(2,3-dimethylquinoxalin-6-yl)-1-(4-methoxyphenyl)urea into a pre-tared, amber glass vial (quinoxaline derivatives can be light-sensitive over prolonged periods).

  • Self-Validation Check: Cap the vial before removing it from the balance enclosure to ensure no powder is lost or aerosolized during transit.

Step 3: Dissolution in DMSO

  • Calculate the required volume of anhydrous DMSO to achieve a 10 mM stock solution based on its molecular weight of 322.4 g/mol [4].

  • Inject the DMSO directly into the capped amber vial using a syringe, or open the vial only within the fume hood to add the solvent.

  • Vortex gently until complete dissolution is achieved. The solution should be clear.

  • Self-Validation Check: Aliquot the stock solution into single-use tubes to avoid freeze-thaw cycles, which can degrade the compound and necessitate repeated, hazardous handling of the concentrated stock.

Step 4: Post-Handling Decontamination

  • Wipe down the balance and surrounding hood area with a solvent that solubilizes the compound (e.g., a mild ethanol/water solution), followed by standard soap and water.

  • Remove the outer pair of gloves inside the hood and dispose of them in the solid hazardous waste container.

Spill Response & Disposal Plan

A rapid, calculated response to spills prevents widespread contamination.

Solid Powder Spill:

  • Do not sweep, as this aerosolizes the powder.

  • Cover the spill with damp absorbent paper towels (using water or a mild surfactant) to suppress dust.

  • Carefully scoop the towels and powder into a sealable hazardous waste bag.

  • Wash the area thoroughly with soap and water [4].

Liquid Spill (DMSO Solution):

  • Immediately overlay the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Collect the saturated absorbent and place it in a compatible, sealable chemical waste container.

  • Clean the surface with an ethanol wipe to remove residual DMSO and active compound.

Waste Disposal:

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves) must be disposed of in a designated solid hazardous waste container approved for toxic organic chemicals.

  • Liquid Waste: Unused DMSO stock solutions must be collected in a clearly labeled, non-halogenated organic waste carboy. Do not mix with strong oxidizing agents. Ensure disposal complies with local environmental regulations via an approved waste disposal plant [4].

Workflow Visualization

The following diagram illustrates the logical relationship between hazard identification, PPE selection, and the safe execution of the experimental workflow.

SafeHandlingWorkflow A Hazard Assessment (H315, H319, H335) B PPE Donning (Double Nitrile, Goggles) A->B Dictates PPE C Weighing & Transfer (Fume Hood / BSC) B->C Enables Safe D Dissolution in DMSO (High Permeability Risk) C->D Solubilization E Decontamination & Waste Segregation D->E Post-Handling F Biological Assay (Apoptosis / Mcl-1) D->F Experimental Use

Caption: Workflow detailing the safety assessment, handling, and experimental utilization of quinoxaline urea.

References

  • Perturbing pro-survival proteins using quinoxaline derivatives: A structure activity relationship study. National Institutes of Health (PMC). URL:[Link]

  • Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. National Institutes of Health (PMC). URL:[Link]

  • Targeting the NF-κB and mTOR pathways with a quinoxaline urea analog that inhibits IKKβ for pancreas cancer therapy. National Institutes of Health (PMC). URL:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.